Product packaging for 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide(Cat. No.:CAS No. 50427-77-5)

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B015676
CAS No.: 50427-77-5
M. Wt: 202.21 g/mol
InChI Key: UBKSUPKIDNXMMC-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (CAS 50427-77-5) is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to the 5-aminopyrazole class, a privileged structure known for its broad pharmacological potential. Key Research Applications and Value: Pan-FGFR Covalent Inhibitors: This scaffold is a key precursor in the design and synthesis of novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. Derivatives have demonstrated potent, nanomolar-range activity against FGFR1, FGFR2, FGFR3, and, crucially, the FGFR2 V564F gatekeeper mutant, which is a common source of resistance to existing therapies. These inhibitors irreversibly bind to their target, providing a promising strategy to overcome drug resistance in various cancers . Broad Spectrum of Biological Activity: Beyond FGFR targeting, the 5-aminopyrazole core is a well-established pharmacophore. Research indicates its applicability in developing compounds with trypanocidal activity against Trypanosoma cruzi (the parasite responsible for Chagas disease), as well as potential antibacterial, antifungal, and anti-inflammatory properties . Its utility extends to being a key building block for synthesizing more complex nitrogen-containing heterocycles . Structure-Activity Relationship (SAR) Studies: The structure of this compound, featuring a carboxamide group and a free amino group, is ideal for SAR explorations. Researchers can systematically modify these functional groups to optimize interactions with hydrophobic domains and hydrogen bonding within enzyme active sites, thereby enhancing potency and selectivity for specific targets . With a molecular formula of C 10 H 10 N 4 O and a molecular weight of 202.21 g/mol, this product is supplied as a high-purity solid for research applications. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O B015676 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 50427-77-5

Properties

IUPAC Name

5-amino-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKSUPKIDNXMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274334
Record name 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50427-77-5
Record name 50427-77-5
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive overview of the primary synthesis pathways for 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a key heterocyclic compound with significant interest in pharmaceutical and agrochemical research.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Strategies

The synthesis of this compound predominantly proceeds through two main strategies:

  • Cyclocondensation followed by hydrolysis: This common and versatile approach involves the initial formation of the pyrazole ring as a carbonitrile derivative, which is subsequently hydrolyzed to the target carboxamide.

  • Multi-component one-pot synthesis: This efficient method combines multiple starting materials in a single reaction vessel to directly form a precursor to the target molecule.

Pathway 1: Cyclocondensation of Phenylhydrazine with a Malononitrile Derivative and Subsequent Hydrolysis

This pathway is a widely employed and reliable method for the synthesis of this compound. It involves a two-step process: the formation of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, followed by its hydrolysis.

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

The initial step involves the reaction of phenylhydrazine with an activated malononitrile derivative, such as (ethoxymethylene)malononitrile. This reaction proceeds via a Michael-type addition followed by cyclization.[3]

Experimental Protocol:

A mixture of (ethoxymethylene)malononitrile (1.2 mmol) and phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) is refluxed for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic layer is dried and concentrated to yield the crude product, which can be purified by recrystallization.[3]

ParameterValueReference
Reactants (Ethoxymethylene)malononitrile, Phenylhydrazine[3]
Solvent Absolute Ethanol[3]
Temperature Reflux[3]
Reaction Time 4 hours[3]
Yield Up to 83%[4]
Melting Point 166°C[4]
Step 2: Hydrolysis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile to this compound

The carbonitrile intermediate is then hydrolyzed to the desired carboxamide. This can be achieved under either acidic or basic conditions.

Acidic Hydrolysis Protocol:

Pulverized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is added portionwise to stirred concentrated sulfuric acid. The mixture is stirred for one hour and then poured onto an ice-water mixture. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from an acetone-hexane mixture.[5]

Basic Hydrolysis Protocol:

A mixture of 5-amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile (as an example) (7.50 g), 2N sodium hydroxide (150 mL), and absolute ethanol (150 mL) is heated under reflux for 2 hours. The solution is then evaporated under reduced pressure to 150 mL and chilled. The resulting crystals are collected by filtration, washed with water, and air-dried.[5]

ParameterAcidic HydrolysisBasic HydrolysisReference
Reagent Concentrated Sulfuric Acid2N Sodium Hydroxide[5]
Solvent -Absolute Ethanol[5]
Temperature Room TemperatureReflux[5]
Reaction Time 1 hour2 hours[5]
Yield Not specifiedGood yields[5]
Melting Point 155-156°C (for a derivative)242-243.5°C (for a derivative)[5]

Synthesis Pathway Diagram:

Synthesis_Pathway_1 A Phenylhydrazine C 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile A->C Ethanol, Reflux B (Ethoxymethylene)malononitrile B->C D This compound C->D H2SO4 or NaOH/Ethanol

Caption: Pathway 1: Cyclocondensation and Hydrolysis.

Pathway 2: Three-Component One-Pot Synthesis

This approach offers a more streamlined synthesis by combining phenylhydrazine, a benzaldehyde derivative, and malononitrile in a single reaction vessel, often in the presence of a catalyst. This method is advantageous due to its simplicity and often eco-friendly reaction conditions.[6][7]

Experimental Protocol:

In a test tube, a mixture of phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) is stirred in a water/ethanol solvent mixture (1:1, 1 mL) at 55°C. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the product is isolated.[6][8]

ParameterValueReference
Reactants Phenylhydrazine, Benzaldehyde derivative, Malononitrile[6][8]
Catalyst LDH@PTRMS@DCMBA@CuI (example)[6]
Solvent H₂O/EtOH (1:1)[6][8]
Temperature 55°C[6][8]
Reaction Time 15–27 min[6]
Yield 85–93%[6]

Synthesis Pathway Diagram:

Synthesis_Pathway_2 A Phenylhydrazine D 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (Intermediate) A->D Catalyst, H2O/EtOH, 55°C B Benzaldehyde B->D Catalyst, H2O/EtOH, 55°C C Malononitrile C->D Catalyst, H2O/EtOH, 55°C E Hydrolysis D->E F This compound E->F

Caption: Pathway 2: Three-Component One-Pot Synthesis.

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactant Mixing B Reaction (Heating/Stirring) A->B C Reaction Monitoring (TLC) B->C D Cooling & Precipitation C->D E Filtration D->E F Washing E->F G Recrystallization F->G H Drying G->H I Characterization (NMR, IR, MS, MP) H->I

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of pathway may depend on factors such as the availability of starting materials, desired yield, and scalability. The two-step cyclocondensation-hydrolysis method is a classic and well-documented approach, while the one-pot multi-component reaction offers a more efficient and environmentally friendly alternative. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important heterocyclic compound in a laboratory setting.

References

The Biological Activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide and its derivatives. This pyrazole core structure is a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Disclaimer: The majority of the specific quantitative biological data and detailed signaling pathway information presented herein pertains to a highly active derivative of this compound, which serves as a key example of the potential of this chemical scaffold. Publicly available information on the biological activity of the parent compound is limited. The experimental protocols provided are based on established, standard methodologies for the types of assays discussed, as the specific, detailed protocols from the primary literature could not be fully accessed. The synthesis protocol is a representative method based on the synthesis of similar compounds.

Core Compound and Derivatives

This compound is a heterocyclic compound that has garnered interest as a building block for the synthesis of various biologically active molecules.[1] Its derivatives have shown promise in several therapeutic areas, including oncology and inflammatory diseases.

Quantitative Biological Data

The primary biological activity identified for derivatives of this compound is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). A representative derivative, compound 10h from a study by Deng et al. (2024), has demonstrated potent pan-FGFR inhibitory activity.[2]

Table 1: In Vitro Kinase Inhibitory Activity of Compound 10h
Target KinaseIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62
Data from Deng, W., et al. (2024).[2]
Table 2: In Vitro Anti-proliferative Activity of Compound 10h
Cell LineCancer TypeIC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73
Data from Deng, W., et al. (2024).[2]

Mechanism of Action

Derivatives of this compound have been shown to act as covalent inhibitors of FGFRs. The representative compound, 10h , was found to irreversibly bind to FGFR1, as confirmed by an X-ray co-crystal structure.[2] This covalent binding likely contributes to its potent and sustained inhibitory activity.

The broader class of 5-aminopyrazoles has been associated with the inhibition of various kinases, including p56 Lck, and has been investigated for other activities such as NPY5 antagonism and CRF-1 receptor antagonism.[3] Additionally, pyrazole derivatives have been explored as inhibitors of IRAK4, a key transducer in inflammatory signaling pathways.[4]

Signaling Pathways

The primary signaling pathway modulated by the active derivatives of this compound is the FGFR signaling cascade. Aberrant activation of this pathway is implicated in various cancers.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Inhibitor This compound Derivative Inhibitor->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 PKC->Proliferation Ca2->Proliferation Synthesis_Workflow Synthesis Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A Ethoxymethylenemalononitrile + Phenylhydrazine B Reflux in Ethanol with Sodium Acetate A->B C 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile B->C D 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile E Reflux in Ethanolic Sodium Hydroxide D->E F This compound E->F G Crude Product H Recrystallization from Aqueous Ethanol G->H I Pure this compound H->I Kinase_Assay_Workflow Kinase Inhibition Assay Workflow A Prepare serial dilutions of the test compound B Add FGFR enzyme and substrate/ATP mixture to wells A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent to deplete unused ATP C->D E Incubate at room temperature D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Incubate at room temperature F->G H Measure luminescence G->H I Calculate IC50 values H->I MTT_Assay_Workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for 72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

References

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features, including multiple sites for functionalization, make it an attractive scaffold for the design and synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of this core structure, with a focus on its utility in the development of novel drug candidates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Synthesis

The this compound core possesses several reactive sites that allow for diverse chemical modifications. The amino group at the C5 position and the carboxamide group at the C4 position are the primary points for derivatization, enabling the synthesis of a wide array of analogues with varied pharmacological profiles.

Synthesis of the Core Scaffold

A common synthetic route to this compound involves a multi-step process starting from readily available starting materials. A representative synthetic scheme is outlined below:

Synthesis_of_5_Amino_1_phenyl_1H_pyrazole_4_carboxamide reagent1 Ethyl 2-cyano-3-ethoxyacrylate intermediate1 Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate reagent1->intermediate1 Ethanol, Reflux reagent2 Phenylhydrazine reagent2->intermediate1 product 5-Amino-1-phenyl- 1H-pyrazole-4-carboxamide intermediate1->product Heating reagent3 Ammonia or Ammonium Hydroxide reagent3->product

A general synthetic pathway to the core scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • In a round-bottom flask, dissolve ethyl 2-cyano-3-ethoxyacrylate and an equimolar amount of phenylhydrazine in absolute ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Amidation to this compound

  • Suspend the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate obtained in the previous step in a solution of aqueous ammonia or alcoholic ammonia.

  • Heat the mixture in a sealed vessel at a temperature ranging from 100-150 °C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with water and a small amount of cold ethanol, then dry to yield this compound.

Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored for its potential in various therapeutic areas. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

A significant area of research has focused on the development of anticancer agents based on this scaffold. Derivatives have shown potent activity against a range of cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.

Kinase Inhibition: Many derivatives of this compound have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to target both wild-type and mutant forms of FGFRs.[1] A representative compound, 10h , demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives synthesized from the core scaffold have shown potent inhibitory activity against CDKs, such as CDK9.

FGFR Signaling Pathway

FGFR_Signaling cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR FGF->FGFR Binds to ReceptorDimerization Receptor Dimerization & Autophosphorylation FGFR->ReceptorDimerization Induces PLCg PLCγ ReceptorDimerization->PLCg Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) ReceptorDimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway ReceptorDimerization->PI3K_AKT Activates STAT STAT Pathway ReceptorDimerization->STAT Activates CellularResponses Cellular Responses (Proliferation, Survival, Differentiation, Angiogenesis) PLCg->CellularResponses RAS_RAF_MEK_ERK->CellularResponses PI3K_AKT->CellularResponses STAT->CellularResponses

Simplified FGFR signaling pathway.

CDK9 Signaling in Transcription

CDK9_Signaling PTEFb P-TEFb Complex (CDK9/Cyclin T) Phosphorylation Phosphorylation PTEFb->Phosphorylation Catalyzes RNAPII RNA Polymerase II (Paused) RNAPII->Phosphorylation DSIF_NELF DSIF/NELF (Negative Elongation Factors) DSIF_NELF->RNAPII Induce Pausing DSIF_NELF->Phosphorylation Elongation Transcriptional Elongation Phosphorylation->Elongation Leads to

Role of CDK9 in transcriptional elongation.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (nM)Reference
10h FGFR1-46[1]
FGFR2-41[1]
FGFR3-99[1]
FGFR2 V564F-62[1]
NCI-H520 (Lung)19[1]
SNU-16 (Gastric)59[1]
KATO III (Gastric)73[1]
Compound 12b EGFRWTA549 (Lung)8.21 (µM)[2]
HCT-116 (Colon)19.56 (µM)[2]
EGFRT790M-0.236 (µM)[2]
Compound 10e -MCF-7 (Breast)11 (µM)[1]
Compound 10d -MCF-7 (Breast)12 (µM)[1]
Compound 14 CDK2/cyclin A2MCF-7 (Breast)45[3]
HCT-116 (Colon)6[3]
HepG-2 (Liver)48[3]
Compound 15 CDK2/cyclin A2MCF-7 (Breast)46[3]
HCT-116 (Colon)7[3]
HepG-2 (Liver)48[3]
Antimicrobial Activity

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2f S. aureus ATCC 259237.81[4]
S. aureus ATCC 65387.81[4]
S. epidermidis ATCC 122287.81[4]
MRSA (clinical isolate)1.96-7.81[4]
Compound 21a S. aureus62.5-125[5]
Aspergillus niger2.9-7.8[5]
Compound 9 S. aureus4[6]
S. epidermidis4[6]
E. faecalis4[6]
E. faecium4[6]
Aminoguanidine-derived 1,3-diphenyl pyrazoles S. aureus1-8[7]
E. coli1[7]
Anti-inflammatory Activity

The pyrazole nucleus is a well-known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been evaluated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 9 COX-15.400.00185[8]
COX-20.01[8]
5-LOX1.78[8]
Compound 13c COX-20.03873-[8]
Compound 2g Lipoxygenase80-[9]
Compound 3b COX-10.460.12[10]
COX-23.82[10]
Compound 3g COX-14.451.68[10]
COX-22.65[10]

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay Workflow

The following diagram illustrates a general workflow for screening compounds for kinase inhibitory activity.

Kinase_Inhibition_Workflow Start Start: Test Compound AssaySetup Assay Setup: - Kinase - Substrate - ATP - Assay Buffer Start->AssaySetup Incubation Incubation AssaySetup->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection DataAnalysis Data Analysis: Calculate % Inhibition and IC₅₀ Detection->DataAnalysis End End: Identify Active Compounds DataAnalysis->End

General workflow for a kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

  • Prepare Reagents: Prepare solutions of the kinase, a suitable substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Kinase Reaction: In a microplate, add the kinase and the test compound (or vehicle control). After a pre-incubation period, initiate the reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the extent of substrate phosphorylation using a suitable detection method. This could involve luminescence (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or other techniques.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Experimental Protocol: Broth Microdilution Assay

  • Prepare Inoculum: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density.

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance as a privileged structure in medicinal chemistry. The data and protocols presented in this guide highlight the significant potential of this scaffold in the development of novel therapeutics for a variety of diseases, particularly in the areas of oncology, infectious diseases, and inflammation. Further exploration and optimization of this core structure are likely to lead to the discovery of new and effective drug candidates.

References

An In-depth Technical Guide to 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives and their analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols utilized in their evaluation, with a focus on their anticancer and antimicrobial properties.

Core Synthesis and Derivatization

The synthesis of the this compound core scaffold is a critical starting point for the development of a diverse library of derivatives. The following sections outline the key synthetic strategies and experimental protocols.

Synthesis of the Core Scaffold: this compound

A common and effective method for the synthesis of the core scaffold involves a multi-step process, often commencing with the reaction of phenylhydrazine with a suitable three-carbon precursor. One established method involves the reaction of phenylhydrazine with (ethoxymethylene)malononitrile, followed by hydrolysis of the resulting carbonitrile to the carboxamide.[1]

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. A mixture of phenylhydrazine and (ethoxymethylene)malononitrile is refluxed in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[1]

  • Step 2: Hydrolysis to this compound. The synthesized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is then subjected to hydrolysis. This can be achieved by heating the carbonitrile in the presence of a strong acid, such as concentrated sulfuric acid, followed by neutralization.[1] Alternatively, basic hydrolysis using a reagent like potassium hydroxide in ethanol can be employed.[1] The crude product is then purified by recrystallization to afford the final this compound.

A general workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis Workflow phenylhydrazine Phenylhydrazine carbonitrile 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile phenylhydrazine->carbonitrile Ethanol, Reflux ethoxymethylene (Ethoxymethylene)malononitrile ethoxymethylene->carbonitrile carboxamide 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide carbonitrile->carboxamide Hydrolysis (H2SO4 or KOH)

Caption: General synthesis workflow for the core scaffold.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have exhibited a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent. Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective analogs.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of these derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDModificationCancer Cell LineIC50 (nM)Reference
10h Covalent pan-FGFR inhibitorNCI-H520 (Lung)19[2]
SNU-16 (Gastric)59[2]
KATO III (Gastric)73[2]
8e Pyrazole-pyrimidine derivativeMGC-803-[3]
8t 1H-pyrazole-3-carboxamide derivativeMV4-11 (AML)1.22[4]

FGFR Signaling Pathway Inhibition

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. Certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as potent inhibitors of this pathway.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Pyrazole 5-Amino-1-phenyl-1H-pyrazole -4-carboxamide Derivative Pyrazole->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and inhibition.

Aurora Kinase Inhibition

Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Pyrazole-based compounds have been developed as inhibitors of these kinases.

Aurora_Kinase_Pathway AuroraKinase Aurora Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraKinase->Centrosome Cytokinesis Cytokinesis AuroraKinase->Cytokinesis Pyrazole 5-Amino-1-phenyl-1H-pyrazole -4-carboxamide Derivative Pyrazole->AuroraKinase Inhibits CellCycle Cell Cycle Progression Centrosome->CellCycle Cytokinesis->CellCycle

Caption: Aurora kinase signaling in the cell cycle.

Antimicrobial Activity

These compounds have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound IDModificationMicroorganismMIC (µg/mL)Reference
2f N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamideS. aureus ATCC 259237.81[5]
S. epidermidis ATCC 122287.81[5]
3 Pyrazole derivativeE. coli0.25[6]
4 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideS. epidermidis0.25[6]
3c 5-Amino functionalized pyrazoleStaphylococcus genus (MDR)32-64[7]
4b 5-Amino functionalized pyrazoleStaphylococcus genus (MDR)32-64[7]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.

Protocol for Aurora Kinase Inhibition: [8][9]

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP solution, and the appropriate substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B).[8][9]

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and substrate.

  • Compound Addition: Add serial dilutions of the test inhibitor to the wells of a 96-well plate.

  • Kinase Reaction: Add the diluted kinase to the wells to initiate the reaction and incubate at 30°C for 45 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

A similar protocol can be adapted for FGFR kinase inhibition, using a suitable substrate such as Poly(Glu,Tyr) 4:1.[10][11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: [12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a promising scaffold in drug discovery, with demonstrated efficacy in both oncology and infectious disease research. The synthetic versatility of this core allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies. The detailed protocols and data presented in this guide are intended to facilitate further research and development of these potent therapeutic agents. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.

References

The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-4-carboxamide compounds. This guide provides a detailed examination of the core chemical scaffold, its diverse biological targets, and the key structural modifications that dictate potency and selectivity. The document aims to serve as a critical resource for the rational design of novel therapeutics and agrochemicals.

The pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry and agrochemistry, forming the basis of numerous commercial products and clinical candidates.[1][2] This guide synthesizes data from a wide range of scientific publications to present a consolidated overview of SAR across various applications, including their roles as fungicides, anticancer agents, and neurological modulators.

Core Insights into Structure-Activity Relationships

The biological activity of pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. Key findings from numerous studies are summarized below, categorized by their primary biological target.

Succinate Dehydrogenase (SDH) Inhibitors: A Fungicidal Powerhouse

Pyrazole-4-carboxamides are a prominent class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3][4] The SAR for these compounds is well-established, with specific structural features being critical for potent antifungal activity.

A generalized structure for SDHI pyrazole-4-carboxamides can be depicted as follows:

SAR_SDHI cluster_0 General Structure of Pyrazole-4-Carboxamide SDHIs Pyrazole_Core Pyrazole Ring Carboxamide_Linker Carboxamide (C(O)NH) Pyrazole_Core->Carboxamide_Linker Aryl_group Aryl/Heteroaryl Group Carboxamide_Linker->Aryl_group R1_group R1 (e.g., CF3, CHF2) R1_group->Pyrazole_Core at C3 R2_group R2 (e.g., H, CH3) R2_group->Pyrazole_Core at N1

Caption: General scaffold of pyrazole-4-carboxamide SDH inhibitors.

Studies have shown that:

  • Substituents at the C3 position of the pyrazole ring , such as difluoromethyl or trifluoromethyl groups, are crucial for high activity.[4]

  • The N1 position of the pyrazole ring is often substituted with a methyl group.

  • The amide linker is an essential active group.[5]

  • The aryl group attached to the carboxamide nitrogen plays a significant role in determining the antifungal spectrum and potency. Modifications to this group, such as the introduction of thioether or ether moieties, have led to the discovery of highly potent SDHIs.[6][7]

Table 1: SAR Data for Pyrazole-4-Carboxamide SDH Inhibitors against Rhizoctonia solani

CompoundR1 (at C3)R2 (at N1)Amide Substituent (Aryl Group)EC50 (µg/mL)Reference
TM-2CF3CH32-(1,3-dimethylbutyl)phenylComparable to fluxapyroxad[3]
7dCF3CH32-((3-chlorophenoxy)methyl)phenyl0.046[6]
12bCF3CH32-((4-chlorophenoxy)methyl)phenyl0.046[6]
8eCF3CH32-((4-chlorobenzyl)thio)phenyl0.012[7]
Boscalid--2-(4-chlorophenyl)ethyl0.741[6]
FluxapyroxadCF3CH33-(difluoromethyl)-1-methyl-pyrazol-4-yl0.103[6]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Targeting Cancer

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as potent pan-FGFR covalent inhibitors, targeting both wild-type and mutant forms of the receptor which are implicated in various cancers.[8]

Key SAR findings for these inhibitors include:

  • The 5-amino group on the pyrazole ring is a critical feature for potent inhibitory activity.

  • The nature of the substituent on the carboxamide nitrogen influences both potency and selectivity.

  • The introduction of a covalent warhead , such as an acrylamide moiety, allows for irreversible binding to the FGFR kinase domain.[8]

Table 2: In Vitro Inhibitory Activity of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives against FGFR Kinases

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)Reference
10h46419962[8]

The binding of these inhibitors to FGFR initiates a cascade of events that can be visualized as follows:

FGFR_Pathway FGFR_Inhibitor Pyrazole-4-carboxamide FGFR Inhibitor FGFR FGFR FGFR_Inhibitor->FGFR Binds to and inhibits FGFR_Inhibitor->Inhibition P_FGFR Phosphorylated FGFR FGFR->P_FGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_FGFR->Downstream Proliferation Tumor Cell Proliferation, Survival, and Angiogenesis Downstream->Proliferation Inhibition->P_FGFR

Caption: Simplified FGFR signaling pathway and its inhibition.

Cannabinoid Receptor 1 (CB1) Antagonists: Neurological Applications

The pyrazole scaffold is also central to the design of CB1 receptor antagonists, with rimonabant being a well-known example. SAR studies have elucidated the structural requirements for potent and selective CB1 antagonism.[9][10]

Structural requirements for potent CB1 antagonistic activity include:

  • A para-substituted phenyl ring at the 5-position of the pyrazole ring.[9]

  • A carboxamido group at the 3-position .[9]

  • A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[9]

Experimental Protocols

A generalized workflow for the synthesis and biological screening of novel pyrazole-4-carboxamide derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., pyrazole-4-carboxylic acid) Amide_Coupling Amide Coupling Reaction Start->Amide_Coupling Purification Purification (e.g., chromatography) Amide_Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Assay In Vitro Biological Assay (e.g., enzyme inhibition, cell proliferation) Characterization->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Testing In Vivo Efficacy Studies Lead_Identification->In_Vivo_Testing

Caption: General workflow for synthesis and screening.

General Synthesis of Pyrazole-4-Carboxamides

A common method for the synthesis of pyrazole-4-carboxamide derivatives involves the coupling of a pyrazole-4-carboxylic acid with a corresponding amine.

Materials:

  • Substituted pyrazole-4-carboxylic acid

  • Substituted amine

  • Coupling agents (e.g., EDC, HOBt)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Base (e.g., triethylamine, DIPEA)

Procedure:

  • Dissolve the pyrazole-4-carboxylic acid in the anhydrous solvent.

  • Add the coupling agents (e.g., 1.2 equivalents of EDC and 1.1 equivalents of HOBt) and stir the mixture at room temperature for 30 minutes.

  • Add the substituted amine (1.0 equivalent) and the base (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-4-carboxamide derivative.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of SDH, typically using isolated mitochondria or a purified enzyme.

Materials:

  • Isolated mitochondria or purified SDH

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Substrate: Sodium succinate

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • Electron mediator: Phenazine methosulfate (PMS)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, succinate, DCPIP, and PMS in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (a known SDH inhibitor) and a negative control (DMSO).

  • Initiate the reaction by adding the isolated mitochondria or purified SDH to each well.

  • Immediately measure the decrease in absorbance of DCPIP at 600 nm over time in kinetic mode at a constant temperature (e.g., 25°C).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

FGFR Kinase Activity Assay

This assay determines the inhibitory effect of compounds on the kinase activity of FGFR.

Materials:

  • Recombinant human FGFR kinase

  • Kinase assay buffer

  • ATP

  • Biotinylated peptide substrate

  • Phospho-tyrosine antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate)

  • Test compounds in DMSO

  • White 96-well microplate

  • Luminometer

Procedure:

  • Add the kinase assay buffer, test compound at various concentrations, and FGFR kinase to the wells of a microplate.

  • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the phospho-tyrosine antibody and incubate to allow for binding to the phosphorylated substrate.

  • Add the detection reagent and measure the luminescence signal using a luminometer.

  • Calculate the IC50 values from the dose-response curves.

Conclusion

The pyrazole-4-carboxamide scaffold continues to be a fertile ground for the discovery of new bioactive molecules. A thorough understanding of the structure-activity relationships is paramount for the successful design of next-generation compounds with improved efficacy, selectivity, and safety profiles. This guide provides a foundational resource for researchers in this dynamic field, summarizing key SAR data and providing standardized experimental protocols to facilitate further discovery and development.

References

The Therapeutic Potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a versatile heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to the development of a wide array of derivatives with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of this compound and its analogues. Particular focus is placed on their roles as potent enzyme inhibitors in oncology and inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous approved drugs incorporating this heterocyclic motif. Among the various substituted pyrazoles, this compound stands out as a crucial synthetic intermediate and a key pharmacophore. Its structural rigidity, coupled with the presence of reactive sites for chemical derivatization, makes it an attractive starting point for the synthesis of potent and selective therapeutic agents. This guide delves into the therapeutic landscape of this core structure, exploring its journey from a chemical building block to a foundation for targeted therapies.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. Various synthetic routes have been developed, often involving multi-component reactions that offer efficiency and diversity.

General Synthesis of the Pyrazole Core

A common and efficient method for the synthesis of the 5-aminopyrazole core involves a one-pot, three-component reaction. This approach typically combines an aromatic aldehyde, malononitrile, and phenylhydrazine in the presence of a suitable catalyst and solvent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aromatic Aldehyde Product 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives A->Product B Malononitrile B->Product C Phenylhydrazine C->Product Catalyst Catalyst (e.g., Piperidine, L-proline) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product

Experimental Protocol: Three-Component Synthesis

The following protocol outlines a general procedure for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, which can be further hydrolyzed to the corresponding carboxamide.

  • Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add phenylhydrazine (1 mmol) and a catalytic amount of piperidine.

  • Reaction Execution: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative.

  • Hydrolysis to Carboxamide: The resulting pyrazolecarbonitrile can be hydrolyzed to the corresponding carboxamide by heating under reflux with a mixture of 2N sodium hydroxide and ethanol.

Therapeutic Potential and Mechanisms of Action

The therapeutic utility of the this compound scaffold is most prominently demonstrated through its derivatives, which have been shown to be potent inhibitors of several key enzymes implicated in cancer and inflammation.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR covalent inhibitors.[1] These compounds target both wild-type and gatekeeper mutant forms of FGFRs, addressing a key mechanism of drug resistance.[1]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Table 1: In Vitro Activity of a Representative Pan-FGFR Inhibitor (Compound 10h) [1]

Target EnzymeIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Table 2: Antiproliferative Activity of a Representative Pan-FGFR Inhibitor (Compound 10h) [1]

Cancer Cell LineIC₅₀ (nM)
NCI-H520 (Lung Cancer)19
SNU-16 (Gastric Cancer)59
KATO III (Gastric Cancer)73

Derivatives of this scaffold have also been investigated as inhibitors of other kinases relevant to cancer therapy, including Cyclin-Dependent Kinases (CDKs) which are key regulators of the cell cycle.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, and targeting inflammatory signaling pathways is a major therapeutic strategy. The this compound core has been instrumental in the development of potent anti-inflammatory agents.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the innate immune response, acting downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, which are derivatives of the core scaffold, have been identified as potent IRAK4 inhibitors.[2]

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB MAPK MAPK Activation TRAF6->MAPK Inflammatory_Cytokines Inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Inhibitor This compound Derivative Inhibitor->IRAK4 Inhibits

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. A novel class of highly selective p38 MAP kinase inhibitors based on a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold has been discovered.

Experimental Protocols for Biological Evaluation

The therapeutic potential of this compound derivatives is assessed through a series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Assay Principle: The ability of a compound to inhibit a specific kinase is typically measured using a biochemical assay that quantifies the phosphorylation of a substrate.

  • Procedure:

    • Recombinant human kinase is incubated with the test compound at various concentrations.

    • A specific peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Antiproliferative Assay (MTT Assay)
  • Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Procedure:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

This compound has proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. The successful development of potent and selective inhibitors of key enzymes such as FGFR, IRAK4, and p38 MAPK highlights the potential of this chemical class in treating complex diseases like cancer and autoimmune disorders.

Future research should focus on several key areas:

  • Optimization of Pharmacokinetic Properties: While many derivatives show excellent in vitro potency, further optimization of their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for their clinical translation.

  • Exploration of New Therapeutic Targets: The versatility of the this compound scaffold suggests that it could be adapted to target other enzymes and receptors implicated in various diseases.

  • In-depth In Vivo Studies: Comprehensive in vivo efficacy and safety studies are necessary to validate the therapeutic potential of the most promising lead compounds.

  • Investigation of the Core Compound: While much of the focus has been on its derivatives, a more thorough investigation of the intrinsic biological activities of this compound itself may reveal untapped therapeutic potential.

References

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of potent and selective kinase inhibitors. While extensive research has been conducted on various derivatives of the 5-amino-1H-pyrazole-4-carboxamide core, demonstrating significant inhibitory activity against a range of kinase targets implicated in cancer and inflammatory diseases, specific data on the kinase inhibitory profile of the parent compound, this compound, is not extensively available in public literature. This guide will provide a comprehensive overview of the synthesis, kinase targets, and biological activity of derivatives based on this core scaffold, offering valuable insights for researchers engaged in the design and development of novel kinase inhibitors.

Synthesis and Chemical Reactivity

This compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds. The pyrazole ring system is typically formed through the condensation of a hydrazine derivative with a β-ketoester or a similar three-carbon precursor. The amino and carboxamide functionalities on the pyrazole ring offer multiple reaction sites for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.

The general synthetic approach often involves the reaction of phenylhydrazine with a suitable cyano- or ester-containing precursor to form the pyrazole ring, followed by functional group interconversions to yield the desired carboxamide.

Kinase Inhibition Profile of Derivatives

Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have demonstrated potent inhibitory activity against several important kinase families. These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, survival, and inflammation. Aberrant kinase activity is a hallmark of many diseases, including cancer.

Key Kinase Targets:
  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide core have been designed to target both wild-type and mutant forms of FGFRs, showing nanomolar potency.[1]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical mediator of inflammatory signaling pathways, IRAK4 is an attractive target for autoimmune and inflammatory diseases. Pyrazolopyrimidine derivatives incorporating the 5-aminopyrazole-4-carboxamide moiety have been developed as potent IRAK4 inhibitors.[2][3]

  • Aurora Kinases: These serine/threonine kinases play a crucial role in cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. Pyrazole-based compounds have been identified as potent inhibitors of Aurora kinases.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important targets for anticancer drug development. The pyrazole scaffold has been utilized to develop inhibitors of various CDKs.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses, and its inhibition is a therapeutic approach for inflammatory and autoimmune disorders. Pyrazole-containing molecules have shown inhibitory activity against JAK family members.

Quantitative Data on Derivative Activity

The following table summarizes the reported inhibitory activities of various derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold against different kinase targets. It is important to note that these values are for derivatives and not the parent compound.

Derivative ClassTarget Kinase(s)Reported IC₅₀ Values (nM)Reference
Pan-FGFR Covalent InhibitorsFGFR1, FGFR2, FGFR3, FGFR2 V564F46, 41, 99, 62[1]
Pyrazolo[1,5-a]pyrimidine-3-carboxamidesIRAK4Potent inhibition reported, specific IC₅₀ values for derivatives are in the nanomolar range.[2][3]
Pyrazol-4-yl UreasAurora A, Aurora B, JAK2, Abl(T315I)Potent dual Aurora A/B inhibition (IC₅₀ ≈ 3 nM for optimized compounds).
1H-Pyrazole-3-carboxamidesFLT3, CDK2, CDK4, CDK6Nanomolar inhibition of FLT3 and various CDKs.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of kinase inhibitors. Below is a representative methodology for a biochemical kinase inhibition assay, which can be adapted for screening compounds against various kinase targets.

General Kinase Inhibition Assay Protocol

1. Reagents and Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

2. Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase assay buffer, the recombinant kinase enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by placing the plate on ice.

  • Detect the kinase activity. The method of detection will depend on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): Measure the change in fluorescence of a FRET-based peptide substrate upon phosphorylation.

    • Radiometric: Measure the incorporation of ³²P from [γ-³²P]ATP into the substrate.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Ligand->Receptor Adaptor Adaptor Proteins (e.g., GRB2, SOS) Receptor->Adaptor PI3K PI3K Receptor->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cellular Response (Proliferation, Survival) mTOR->Response Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide (Derivative) Inhibitor->Receptor Inhibitor->MEK Inhibitor->PI3K Gene Gene Expression Transcription->Gene Gene->Response

Caption: A simplified representation of a generic kinase signaling pathway often targeted by inhibitors.

Experimental Workflow

Experimental_Workflow A Synthesis of This compound Derivatives B Compound Library A->B C High-Throughput Screening (Biochemical Kinase Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vitro Cellular Assays (Proliferation, Apoptosis) E->F G In Vivo Animal Models F->G H Preclinical Development G->H

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The extensive body of research on its derivatives has demonstrated the potential to generate potent and selective inhibitors for a variety of clinically relevant kinase targets. While direct evidence of the kinase inhibitory activity of the parent compound is limited, the collective data on its derivatives strongly supports the utility of this core in kinase-focused drug discovery programs. Future investigations into the specific biological activities of this compound and the continued exploration of its derivatives are warranted to unlock the full therapeutic potential of this versatile chemical scaffold.

References

physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound belonging to the pyrazole class. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer. This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and biological relevance of this compound.

Physical and Chemical Properties

This compound is typically an off-white solid.[1] Its key physical and chemical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from reliable computational models are provided.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₄O[1]
Molecular Weight 202.21 g/mol [1]
Melting Point 169-172 °C[2]
Boiling Point (Predicted) 423.7 ± 25.0 °C[2]
Density (Predicted) 1.41 ± 0.1 g/cm³[2]
pKa (Predicted) 15.05 ± 0.50[2]
Solubility Soluble in DMSO, Methanol[2]
Appearance Off-White Solid[1]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C=N and C=C stretching of the pyrazole and phenyl rings.

  • Mass Spectrometry: The electron ionization mass spectrum is available in the NIST Chemistry WebBook and can be used to confirm the molecular weight.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons of the phenyl group, the pyrazole ring proton, and the protons of the amino and amide groups. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

    • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrazole and phenyl rings, as well as the carbonyl carbon of the amide group.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[5]

Reaction Scheme:

G reactant 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile product This compound reactant->product Hydrolysis reagents NaOH, Ethanol, H₂O Reflux

Figure 1. Synthesis of the target compound.

Detailed Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in absolute ethanol.

  • Addition of Base: To this solution, add a solution of 2N sodium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.

  • Precipitation: Chill the concentrated solution in an ice bath to induce precipitation of the product.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with cold water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure this compound.[5]

Biological Activity and Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6] Aberrant activation of FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling pathways that regulate cell proliferation, differentiation, migration, and survival.[7][8]

The diagram below illustrates the major downstream signaling cascades activated by FGFRs. This compound derivatives can act as covalent inhibitors, irreversibly binding to the FGFR and blocking its kinase activity, thereby inhibiting the downstream signaling events that promote tumor growth.[6]

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCg PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P HSPG HSPG HSPG->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Survival Cell Survival & Growth AKT->Survival Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Migration Cell Migration & Adhesion PKC->Migration Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Derivatives Inhibitor->FGFR

Figure 2. Overview of the FGFR signaling pathway and the point of inhibition.

Conclusion

This compound serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its favorable physicochemical properties and amenability to chemical modification make it an attractive scaffold for drug discovery, particularly in the development of kinase inhibitors. This technical guide provides foundational information to support further research and development efforts centered on this promising compound.

References

The Pharmacological Profile of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological targets and activities of compounds derived from the 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold. This core structure is a versatile pharmacophore that has been explored for its potential in treating a range of diseases, from cancer and inflammation to fungal infections. This document summarizes key quantitative data, provides detailed experimental methodologies for target validation, and visualizes the associated signaling pathways and experimental workflows.

Known Biological Targets and Quantitative Activity

The this compound scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against several key protein classes, primarily protein kinases and metabolic enzymes. While specific activity data for the unsubstituted parent compound is not widely published, numerous analogs have demonstrated potent and selective inhibition of several targets. The following tables summarize the inhibitory concentrations (IC50) and cellular activities of representative derivatives.

Protein Kinase Inhibition

Compounds based on this scaffold are notable for their interaction with the ATP-binding pocket of various protein kinases involved in oncology and inflammatory signaling pathways.

Table 1: In Vitro Kinase Inhibition by 5-Aminopyrazole Derivatives

DerivativeTarget KinaseIC50 (nM)Assay Platform
Compound 10h (a pan-FGFR covalent inhibitor)FGFR146Biochemical Assay
FGFR241Biochemical Assay
FGFR399Biochemical Assay
FGFR2 V564F Mutant62Biochemical Assay
A 5-aminopyrazole derivative p38α MAP KinasePotent (specific IC50 not detailed in source)Biochemical Assay
Various pyrazole hybrids VEGFR-260.83 - 129.30In vitro Enzyme Assay
Pyrazolo[1,5-a]pyrimidine derivative IRAK4< 1 (for exemplified compound)TR-FRET Kinase Assay

Note: The specific structures of the derivatives can be found in the cited literature.

Cellular and Anti-proliferative Activity

The in vitro kinase inhibition often translates to potent effects in cell-based models of disease, particularly in cancer cell lines where the targeted kinases are key drivers of proliferation and survival.

Table 2: Anti-proliferative Activity of 5-Aminopyrazole Derivatives

DerivativeCell LineActivityIC50 (nM)
Compound 10h (a pan-FGFR covalent inhibitor)NCI-H520 (Lung Cancer)Anti-proliferative19
SNU-16 (Gastric Cancer)Anti-proliferative59
KATO III (Gastric Cancer)Anti-proliferative73
Pyrazole-Indole Hybrid 7a HepG2 (Liver Cancer)Cytotoxicity6,100
Pyrazole-Indole Hybrid 7b HepG2 (Liver Cancer)Cytotoxicity7,900
Antifungal Activity

Certain pyrazole carboxamide derivatives have been developed as agricultural fungicides, demonstrating potent activity against plant pathogens. Their mechanism of action is primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.

Table 3: Antifungal Activity of Pyrazole Carboxamide Derivatives

DerivativeFungal PathogenActivityEC50 (mg/L)
SCU2028 (a diarylamine derivative)Rhizoctonia solaniAntifungal0.022
Compound 12 (an N-phenyl derivative)Rhizoctonia solaniAntifungal0.021

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general method for measuring the activity of kinases such as p38α and FGFRs by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase (e.g., recombinant human p38α, FGFR1)

  • Kinase-specific peptide substrate

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µl of the diluted test compound or DMSO vehicle control.

  • Enzyme Addition: Add 2 µl of diluted kinase enzyme to each well.

  • Reaction Initiation: Add 2 µl of the substrate/ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (CellTiter-Glo® Format)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., NCI-H520, SNU-16)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µl of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Assay: Add 100 µl of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence with a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest, cultured in appropriate medium

  • Apoptosis-inducing agent (optional, for positive control)

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 2 x 10^5 cells/well in a 6-well plate) and treat with the test compound at various concentrations for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS, centrifuging after each wash.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[1][2][3][4]

Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Mitochondrial fraction isolated from the target fungus (e.g., Rhizoctonia solani)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution

  • 2,6-dichlorophenolindophenol (DCPIP) solution

  • Phenazine methosulfate (PMS) solution

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, succinate, DCPIP, and PMS.

  • Compound Addition: Add the test compound at various concentrations or DMSO as a control.

  • Enzyme Addition: Add the fungal mitochondrial preparation to initiate the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percent inhibition relative to the control and calculate the IC50 value.[5]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 5-aminopyrazole derivatives and a typical experimental workflow for their characterization.

Signaling Pathways

p38_MAPK_Pathway ext_stimuli Environmental Stress Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) ext_stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 5-Aminopyrazole Inhibitor inhibitor->p38 VEGFR2_Pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 binds plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k raf Raf-MEK-ERK Pathway plc->raf akt Akt pi3k->akt prolif Proliferation Migration raf->prolif survival Survival Permeability akt->survival inhibitor 5-Aminopyrazole Inhibitor inhibitor->vegfr2 inhibits autophosphorylation FGFR_Pathway fgf FGF fgfr FGFR fgf->fgfr binds frs2 FRS2 fgfr->frs2 phosphorylates ras_mapk RAS-MAPK Pathway frs2->ras_mapk pi3k_akt PI3K-AKT Pathway frs2->pi3k_akt response Cell Proliferation Differentiation ras_mapk->response pi3k_akt->response inhibitor 5-Aminopyrazole Inhibitor inhibitor->fgfr IRAK4_Pathway tlr TLR / IL-1R myd88 MyD88 tlr->myd88 recruits irak4 IRAK4 myd88->irak4 recruits irak1 IRAK1 irak4->irak1 phosphorylates traf6 TRAF6 irak1->traf6 nfkb NF-κB Activation traf6->nfkb inhibitor 5-Aminopyrazole Inhibitor inhibitor->irak4 Kinase_Inhibitor_Workflow start Compound Library (5-Aminopyrazole Scaffold) biochem Biochemical Screen (In Vitro Kinase Assay) Determine IC50 start->biochem cellular Cell-Based Assays (Proliferation, Apoptosis) Determine Cellular Potency biochem->cellular Potent Hits selectivity Selectivity Profiling (Kinome Scan) cellular->selectivity Active Hits lead_opt Lead Optimization (SAR Studies) selectivity->lead_opt lead_opt->biochem New Analogs

References

Methodological & Application

Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound belonging to the pyrazole class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities.[1] Derivatives of this core structure have been extensively investigated and have shown potential as therapeutic agents in various disease areas.

The 5-aminopyrazole moiety is recognized as a "privileged scaffold" because it can serve as a foundation for developing inhibitors against a wide range of biological targets, particularly protein kinases. The adaptability of this structure allows for the synthesis of compounds with potent and selective activities.

Key Biological Activities and Applications:

  • Anticancer Agents: Numerous derivatives of 5-amino-1H-pyrazole-4-carboxamide have demonstrated significant anticancer properties. They often function as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.[2]

  • Enzyme Inhibition: This class of compounds is particularly known for its ability to inhibit protein kinases. Specific targets include:

    • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a critical driver in various cancers. Pyrazole-carboxamide derivatives have been developed as potent pan-FGFR covalent inhibitors, effective against both wild-type and drug-resistant mutant forms of the enzyme.[2]

    • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a key transducer in inflammatory signaling pathways, IRAK4 is an attractive target for treating inflammatory diseases. 5-aminopyrazolo[1,5-a]pyrimidine-3-carboxamides have been identified as potent IRAK4 inhibitors.

  • Antimicrobial and Antiparasitic Agents: The pyrazole-carboxamide scaffold has also been explored for developing treatments for infectious diseases, including cryptosporidiosis, by targeting parasite-specific kinases.[3]

These diverse applications underscore the importance of this compound as a building block for the synthesis of novel therapeutic agents. The following sections provide detailed experimental protocols for its synthesis and evaluation of its biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available (ethoxymethylene)malononitrile and phenylhydrazine. The first step forms the nitrile intermediate, which is then hydrolyzed to the target carboxamide.

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere with magnetic stirring.[4]

  • Addition of Reagent: Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[4]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure nitrile intermediate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: To a flask, add concentrated sulfuric acid (e.g., 30-50 mL).

  • Addition of Nitrile: While stirring and maintaining the temperature between 25-40°C (using an ice bath if necessary), add the pulverized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (from Step 1) portionwise.

  • Reaction Time: Stir the resulting solution for approximately 1.5 to 2 hours after complete dissolution.

  • Neutralization and Precipitation: Carefully pour the reaction mixture into ice-water. Adjust the pH to 9-10 with concentrated ammonium hydroxide to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration and wash with water. The crude product can be further purified by dissolving in a suitable solvent like methylene chloride, filtering through magnesium silicate, and recrystallizing from a solvent system such as acetone-hexane to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Amide Formation Start Phenylhydrazine + (Ethoxymethylene)malononitrile Reaction1 Reflux in Ethanol (4 hours) Start->Reaction1 Workup1 Extraction & Purification Reaction1->Workup1 Intermediate 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Workup1->Intermediate Reaction2 Hydrolysis with Conc. H2SO4 Intermediate->Reaction2 Workup2 Neutralization (NH4OH) & Purification Reaction2->Workup2 FinalProduct 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Workup2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of the synthesized compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Plate cancer cells (e.g., NCI-H520, SNU-16, KATO III) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Cytotoxicity Assay Workflow

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50 Value) H->I

Caption: General workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol 3: Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of this compound against a specific protein kinase (e.g., FGFR1). Assays are often performed using luminescence-based or fluorescence-based kits that measure ATP consumption or substrate phosphorylation.

  • Reagent Preparation:

    • Prepare assay buffer, recombinant kinase enzyme (e.g., FGFR1), kinase substrate (a specific peptide), and ATP solution according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • Reaction Setup (in a 96- or 384-well plate):

    • Add the kinase enzyme to each well.

    • Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent. This reagent typically contains a luciferase that generates a luminescent signal inversely proportional to the amount of ATP remaining in the well (more kinase activity = less ATP = lower signal).

    • Incubate for another 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data relative to the positive and negative controls.

    • Plot the percentage of kinase inhibition against the log of the inhibitor concentration.

    • Calculate the IC₅₀ value using a suitable curve-fitting model (e.g., four-parameter logistic regression).

Quantitative Data Summary

The following tables summarize representative quantitative data for derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold, demonstrating their potent biological activities.

Table 1: In Vitro Anticancer Activity of a Representative Derivative (Compound 10h) [2]

Cell LineCancer TypeIC₅₀ (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Table 2: Enzyme Inhibition Activity of a Representative Derivative (Compound 10h) against FGFRs [2]

Enzyme TargetIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F (Gatekeeper Mutant)62

Signaling Pathway Visualization

FGFR Signaling Pathway and Point of Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases. Upon binding with Fibroblast Growth Factors (FGFs), the receptors dimerize and auto-phosphorylate, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[6][7] 5-Amino-1H-pyrazole-4-carboxamide derivatives act by inhibiting the kinase domain of FGFR, thereby blocking these downstream signals.[2]

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide (Derivative) Inhibitor->FGFR Inhibits RAS_MAPK RAS-MAPK Pathway (GRB2, SOS, RAS, RAF, MEK, ERK) FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway (PI3K, AKT, mTOR) FRS2->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR signaling cascade by a pyrazole-carboxamide derivative.

References

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a valuable building block in the development of various heterocyclic compounds with potential pharmacological applications. The synthesis is a two-step process commencing with the formation of the intermediate, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, followed by its hydrolysis to the final carboxamide product.

Experimental Protocols

The synthesis is performed in two main stages:

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This step involves the condensation reaction of phenylhydrazine with ethoxymethylenemalononitrile.

  • Materials: Phenylhydrazine, ethoxymethylenemalononitrile, ethanol.

  • Procedure:

    • Dissolve phenylhydrazine in ethanol.

    • Add an equimolar amount of ethoxymethylenemalononitrile to the solution.

    • Reflux the reaction mixture for a specified duration.

    • Cool the mixture to allow the product to crystallize.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of this compound

This step involves the controlled hydrolysis of the nitrile group of the intermediate to a carboxamide group using a strong acid.[1]

  • Materials: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, concentrated sulfuric acid, ice, ammonium hydroxide.

  • Procedure:

    • Carefully add pulverized 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile portion-wise to stirred, concentrated sulfuric acid, maintaining a cool temperature.[1]

    • Continue stirring the reaction mixture for approximately one hour after the addition is complete.[1]

    • Pour the reaction mixture onto ice-water to precipitate the product.[1]

    • Neutralize the solution by making it basic with concentrated ammonium hydroxide, which will cause the product to crystallize.[1]

    • Collect the colorless crystals by filtration, wash with water, and dry.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a related derivative, 5-amino-3-ethyl-1-phenyl-4-pyrazolecarboxamide, as described in the literature, which provides an indication of the expected outcomes.[1]

StepReactantsProductSolvent/ReagentReaction ConditionsYieldMelting Point (°C)
1Phenylhydrazine, (1-ethoxypropylidene)malononitrile5-amino-3-ethyl-1-phenyl-4-pyrazolecarbonitrileEthanolRefluxNot specifiedNot specified
25-amino-3-ethyl-1-phenyl-4-pyrazolecarbonitrile5-amino-3-ethyl-1-phenyl-4-pyrazolecarboxamideConc. H₂SO₄, NH₄OHStirring, 1 hour72% (recrystallized)155-156

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

SynthesisPathway Reactant1 Phenylhydrazine Intermediate 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Reactant1->Intermediate + Reactant2 Ethanol, Reflux Reactant2 Ethoxymethylenemalononitrile Product 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Intermediate->Product 1. Conc. H₂SO₄ 2. H₂O, NH₄OH

Caption: Chemical synthesis pathway for this compound.

ExperimentalWorkflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Carboxamide Synthesis Mix Mix Phenylhydrazine & Ethoxymethylenemalononitrile in Ethanol Reflux Reflux Reaction Mixture Mix->Reflux Cool Cool and Crystallize Reflux->Cool Filter1 Filter and Dry Intermediate Cool->Filter1 Hydrolysis Add Intermediate to Conc. H₂SO₄ Filter1->Hydrolysis Intermediate Product Stir Stir for 1 Hour Hydrolysis->Stir Precipitate Pour onto Ice-Water Stir->Precipitate Neutralize Neutralize with NH₄OH Precipitate->Neutralize Filter2 Filter and Dry Final Product Neutralize->Filter2

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note and Protocol for the Purification of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for meeting regulatory standards in drug development. This document provides detailed protocols for the purification of this compound from a typical reaction mixture. The primary purification methods covered are recrystallization and column chromatography, which are widely applicable and effective in removing common impurities.

Potential Impurities

The nature and quantity of impurities in the crude product depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 4-cyano-5-amino-1-phenyl-1H-pyrazole.

  • Side Products: Arising from incomplete reactions or alternative reaction pathways.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis.

  • Color Impurities: Highly colored byproducts that can be challenging to remove.

Purification Strategies

A multi-step purification strategy is often the most effective approach. This typically involves an initial workup to remove bulk impurities, followed by a more refined technique like recrystallization or column chromatography to achieve high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. A mixture of acetone and hexane has been reported to be effective for this compound.[1]

Materials:

  • Crude this compound

  • Acetone (ACS grade)

  • Hexane (ACS grade)

  • Deionized Water

  • Activated Charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetone to dissolve the solid completely. Gentle heating may be required.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product). Heat the mixture to boiling for 5-10 minutes with occasional swirling.

  • Hot Filtration: If charcoal was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. Collect the hot filtrate in a clean Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should start to crystallize. To induce further crystallization, the flask can be placed in an ice bath.

  • Precipitation with Anti-solvent: Once the solution has cooled, slowly add hexane as an anti-solvent with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation. Continue adding hexane until precipitation appears complete.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature appropriate to remove residual solvents without causing decomposition. The melting point of the purified product should be in the range of 155-165°C.[1]

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, a silica gel or magnesium silicate column can be employed.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh) or Magnesium Silicate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Beakers and Erlenmeyer flasks

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding methanol to dichloromethane).

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodTypical Yield (%)Purity (%) (by HPLC)Melting Point (°C)AdvantagesDisadvantages
Recrystallization 75 - 90>98155 - 165Simple, cost-effective, good for removing minor impurities.May not be effective for complex mixtures with similar solubility.
Column Chromatography 60 - 80>99163 - 165Highly effective for separating complex mixtures and colored impurities.More time-consuming, requires larger volumes of solvents.

Note: Yield and purity are dependent on the initial purity of the crude product and the specific conditions used.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Extraction & Washing) Crude->Workup Initial Cleanup Recrystallization Recrystallization (e.g., Acetone/Hexane) Workup->Recrystallization High Purity Column Column Chromatography (e.g., Silica Gel) Workup->Column Complex Mixture PureProduct Pure 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Recrystallization->PureProduct Column->PureProduct Analysis Purity Analysis (TLC, HPLC, NMR, MP) PureProduct->Analysis Quality Control

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Choices

PurificationChoice Start Crude Product Assessment Recrystallization Recrystallization Start->Recrystallization Mainly solid impurities with different solubilities Column Column Chromatography Start->Column Complex mixture or colored impurities Pure High Purity Achieved Recrystallization->Pure Impure Further Purification Needed Recrystallization->Impure Purity not sufficient Column->Pure Impure->Column Re-purify

Caption: Decision tree for selecting the appropriate purification method.

References

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide HPLC analysis method

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method for the determination of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide has been developed, offering a robust and reliable analytical approach for researchers, scientists, and professionals in drug development. This application note provides a comprehensive overview of the method, including detailed experimental protocols and data presentation.

Application Note

Introduction

This compound is a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of this compound. The described method is based on reverse-phase chromatography, a widely used technique for the separation of non-volatile and thermally stable compounds.

Method Summary

The analytical method utilizes a reverse-phase C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution. Detection is performed using a UV-Vis detector, providing good sensitivity and specificity for the analyte. The method is straightforward, reproducible, and can be readily implemented in a standard analytical laboratory.

Data Presentation

The chromatographic conditions and performance parameters for the analysis of this compound are summarized in the table below.

ParameterValue
Chromatographic Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Ratio 40 : 60
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 268 nm
Run Time 10 minutes

Note: For mass spectrometry (MS) compatible applications, it is recommended to replace phosphoric acid with 0.1% formic acid in the mobile phase.[1]

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade) for sample preparation

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase Preparation (Acetonitrile : 0.1% Phosphoric Acid in Water, 40:60 v/v):

    • Prepare 1 L of 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

    • Measure 600 mL of the 0.1% phosphoric acid solution and 400 mL of acetonitrile.

    • Combine the two solutions in a suitable container and mix well.

    • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration) before use.

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using methanol as the solvent.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Make up the volume to the mark with methanol and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Vortex and sonicate the sample to ensure complete dissolution of the analyte.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. HPLC Analysis Procedure

  • Set up the HPLC system with the chromatographic conditions specified in the data presentation table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Analysis_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Mobile Phase Preparation D HPLC System Setup & Equilibration A->D B Standard Solution Preparation E Injection of Standards & Samples B->E C Sample Preparation C->E D->E F Chromatographic Separation E->F G Data Acquisition (UV Detection at 268 nm) F->G H Peak Integration & Calibration Curve G->H I Quantification of Analyte H->I Logical_Relationship Analyte 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Separation Reverse-Phase Chromatographic Separation Analyte->Separation StationaryPhase Stationary Phase (C18 Column) StationaryPhase->Separation MobilePhase Mobile Phase (Acetonitrile/Buffered Water) MobilePhase->Separation Detection UV Detection (268 nm) Separation->Detection Quantification Quantitative Analysis Detection->Quantification

References

Application Note: 1H and 13C NMR Characterization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the nuclear magnetic resonance (NMR) characterization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific compound, this document outlines a generalized protocol for its ¹H and ¹³C NMR analysis. While specific spectral data could not be provided, this note serves as a methodological guide for researchers and scientists engaged in the synthesis and characterization of pyrazole derivatives.

Introduction

This compound and its derivatives are recognized for their wide range of biological activities, making them important intermediates in the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount in the drug development process, and NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This document provides a standard operating procedure for the acquisition and interpretation of ¹H and ¹³C NMR spectra for the title compound, intended for an audience of researchers, scientists, and drug development professionals.

Experimental Protocols

A generalized experimental workflow for the NMR characterization of this compound is presented below. This workflow is adaptable to various NMR spectrometers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis dissolve Dissolve 5-10 mg of sample solvent 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) tms Add internal standard (e.g., TMS) vortex Vortex to ensure homogeneity transfer Transfer to NMR tube instrument Place sample in NMR spectrometer transfer->instrument shim Shim the magnet instrument->shim tune Tune and match the probe shim->tune acquire_h1 Acquire 1H NMR spectrum tune->acquire_h1 acquire_c13 Acquire 13C NMR spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H NMR) baseline->integrate peak_pick Peak Picking integrate->peak_pick assign Structural Assignment peak_pick->assign

Caption: Experimental workflow for NMR analysis.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Ensure the sample is fully dissolved by vortexing the vial.

  • Transfer the clear solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the field frequency to the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • For ¹H NMR: Acquire the spectrum using standard parameters. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio are recommended.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans will be necessary to obtain adequate signal intensity.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • For ¹H NMR spectra, integrate the signals to determine the relative number of protons.

  • Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Identify the chemical shift (δ), multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J in Hz) for each signal.

Data Presentation

Table 1: Anticipated ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
[Predicted Value]s1H-H-3 (pyrazole)
[Predicted Value]m2H[Predicted Value]Phenyl-H (ortho)
[Predicted Value]m2H[Predicted Value]Phenyl-H (meta)
[Predicted Value]m1H[Predicted Value]Phenyl-H (para)
[Predicted Value]br s2H--NH₂ (amino)
[Predicted Value]br s2H--CONH₂ (amide)

Table 2: Anticipated ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
[Predicted Value]C=O (amide)
[Predicted Value]C-5 (pyrazole)
[Predicted Value]C-3 (pyrazole)
[Predicted Value]C-ipso (phenyl)
[Predicted Value]C-para (phenyl)
[Predicted Value]C-ortho (phenyl)
[Predicted Value]C-meta (phenyl)
[Predicted Value]C-4 (pyrazole)

Structure and Signal Assignment

The molecular structure of this compound with a numbering scheme for NMR signal assignment is shown below.

G cluster_mol This compound cluster_phenyl cluster_amide N1 N1 N2 N2 N1->N2 C1p C1' N1->C1p C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C_amide C=O C4->C_amide C5->N1 N_amino NH₂ C5->N_amino C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p N_amide NH₂ C_amide->N_amide

Application Notes and Protocols for 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. Derivatives of this molecule have demonstrated significant potential in therapeutic areas including oncology, inflammation, and infectious diseases. These compounds function by targeting a variety of key cellular proteins. Notably, different analogs have shown potent inhibitory activity against several protein kinases such as p38 MAP kinase, Bruton's tyrosine kinase (BTK), Fibroblast Growth Factor Receptors (FGFRs), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] Furthermore, various derivatives have exhibited antiproliferative effects on a range of cancer cell lines, as well as antimalarial and antimicrobial properties.[4][5]

This document provides detailed protocols for in vitro assays to characterize the activity of this compound and its analogs, focusing on their potential as kinase inhibitors and anti-proliferative agents.

Signaling Pathway Context: FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target.[6] this compound derivatives have been developed as covalent inhibitors of FGFRs, targeting both wild-type and mutant forms of the receptors.[1]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Active) FGFR->pFGFR Autophosphorylation RAS RAS pFGFR->RAS PI3K PI3K pFGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Analog Compound->pFGFR Inhibition

Figure 1. Simplified FGFR signaling pathway and the inhibitory action of a this compound analog.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative this compound derivatives against various biological targets.

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
10h FGFR1Biochemical46-[1]
10h FGFR2Biochemical41-[1]
10h FGFR3Biochemical99-[1]
10h FGFR2 V564FBiochemical62-[1]
10h ProliferationCell-based19NCI-H520 (Lung Cancer)[1]
10h ProliferationCell-based59SNU-16 (Gastric Cancer)[1]
10h ProliferationCell-based73KATO III (Gastric Cancer)[1]
Pirtobrutinib Bruton Kinase (BTK)Kinase Assay--
RO3201195 p38α MAP KinaseKinase Assay--

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to determine the inhibitory activity of a test compound against a specific protein kinase, such as FGFR. The HTRF assay is a robust method for high-throughput screening.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity, which results in a FRET signal.

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - Kinase Buffer - Test Compound Dilutions - Kinase Solution - ATP & Substrate Mix B Dispense Test Compound (or DMSO control) into 384-well plate A->B C Add Kinase Solution B->C D Incubate (e.g., 15 min at RT) C->D E Initiate Reaction: Add ATP/Substrate Mix D->E F Incubate (e.g., 60 min at RT) E->F G Stop Reaction & Add Detection Reagents: - Eu-Antibody - SA-Acceptor F->G H Incubate (60 min at RT) G->H I Read Plate on HTRF- compatible reader (λex=337nm, λem=620/665nm) H->I J Calculate HTRF Ratio and % Inhibition I->J K Plot Dose-Response Curve & Determine IC50 J->K

Figure 2. General workflow for an HTRF-based in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Biotinylated substrate peptide

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • ATP solution

  • Test compound (this compound analog) in DMSO

  • HTRF Detection Buffer (containing EDTA to stop the reaction)

  • Europium cryptate-labeled anti-phospho-antibody

  • Streptavidin-XL665 (or other suitable acceptor)

  • Low-volume 384-well assay plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution (prepared in kinase buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the ATP/substrate peptide mixture (prepared in kinase buffer). The final concentrations of ATP and substrate should be at or near their respective Km values.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection mixture (Eu-antibody and SA-XL665 in detection buffer).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This protocol is used to assess the effect of a test compound on the proliferation and metabolic activity of cancer cells in culture.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[4][5]

Materials:

  • Human cancer cell line (e.g., NCI-H520, SNU-16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2][5]

  • 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 2,500–10,000 cells/well in 100 µL of complete medium.[2][5]

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a DMSO stock.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control with DMSO).

    • Incubate the plate for 68-72 hours in a humidified incubator.[5]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][3]

    • Incubate the plate for 4 hours at 37°C.[2][3][5]

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank wells.

    • Calculate the percent viability for each treatment relative to the vehicle control wells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

References

Application Notes and Protocols for Assessing the Cellular Activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the cellular activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a compound belonging to a class known for its potential as kinase inhibitors and anticancer agents.[1][2][3][4][5] The following protocols describe key cell-based assays to characterize its biological effects, including cytotoxicity, induction of apoptosis, and specific kinase inhibition.

Overview of Potential Applications

This compound and its derivatives have been investigated for their therapeutic potential in oncology and inflammatory diseases.[6][7] Common biological targets for this class of compounds include various protein kinases that are critical components of signaling pathways regulating cell proliferation, survival, and differentiation.[3][4][5][8] Therefore, the primary application of cell-based assays for this compound is to determine its efficacy and mechanism of action in relevant disease models.

Key areas of investigation include:

  • Antiproliferative Activity: Assessing the ability of the compound to inhibit the growth of cancer cell lines.

  • Induction of Apoptosis: Determining if the compound induces programmed cell death in target cells.

  • Kinase Inhibition: Identifying specific kinases that are inhibited by the compound and elucidating the downstream effects on cellular signaling pathways.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9][10]

Materials:

  • Target cell line (e.g., HCT116, HepG2, MCF-7)[1][2]

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Expected Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512
IC50 (µM) \multicolumn{2}{c
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Expected Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
Compound (IC50)45.835.612.36.3
Compound (2x IC50)20.150.221.58.2
Cellular Kinase Inhibition Assay

Given that pyrazole carboxamides are often kinase inhibitors, a cellular assay to assess the inhibition of a specific kinase and its downstream signaling is crucial.[8][13] This example protocol focuses on inhibiting a receptor tyrosine kinase (RTK) like FGFR, which has been identified as a target for this class of compounds.[3] The assay measures the phosphorylation of a downstream effector protein (e.g., ERK) by Western blot.

Materials:

  • Cell line overexpressing the target kinase (e.g., NCI-H520 for FGFR)[3]

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Protocol:

  • Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., FGF for FGFR) for 15-30 minutes to induce kinase activation and downstream signaling.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the stimulated control.

Expected Data Presentation:

Compound Conc. (µM)p-ERK / Total ERK Ratio% Inhibition of Phosphorylation
0 (No Stimulation)0.1-
0 (Stimulated)1.00
10.730
50.460
100.280
250.190
IC50 (µM) \multicolumn{2}{c

Visualizations

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

signaling_pathway_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Ligand Ligand (e.g., FGF) Ligand->RTK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Compound 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Compound->RTK Inhibition apoptosis_flow_cytometry_logic cluster_axes q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) y_axis PI Staining x_axis Annexin V Staining origin->y_axis origin->x_axis

References

Application Notes and Protocols for Kinase Inhibition Assays Using 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide and its derivatives represent a class of potent kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. This document provides detailed protocols and application notes for assessing the inhibitory activity of this compound derivatives against target kinases, with a focus on Fibroblast Growth Factor Receptors (FGFRs).

Mechanism of Action

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent pan-FGFR inhibitors, acting as covalent inhibitors.[1] This means they form an irreversible bond with a cysteine residue near the ATP-binding pocket of the FGFR, leading to sustained inhibition of its kinase activity. By blocking the action of FGFRs, these compounds can disrupt downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis in tumors where FGFR signaling is aberrantly activated.

Data Presentation: Inhibitory Activity of a 5-Amino-1H-pyrazole-4-carboxamide Derivative

The following table summarizes the in vitro inhibitory activity of a representative 5-Amino-1H-pyrazole-4-carboxamide derivative against several FGFR family members. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase TargetIC50 (nM)
FGFR146
FGFR241
FGFR399

Data sourced from a biochemical assay for a representative 5-amino-1H-pyrazole-4-carboxamide derivative.[1]

Experimental Protocols

This section provides a detailed protocol for a biochemical kinase inhibition assay using the ADP-Glo™ Kinase Assay, a common and robust method for quantifying kinase activity. This protocol is adapted for testing inhibitors against FGFR kinases.

Protocol: FGFR Kinase Inhibition Assay using ADP-Glo™

1. Materials and Reagents:

  • Recombinant human FGFR1, FGFR2, or FGFR3 enzyme

  • Poly(Glu, Tyr) 4:1 as a generic kinase substrate

  • This compound derivative (test inhibitor)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • DMSO (for dissolving compounds)

  • White, opaque 384-well or 96-well assay plates

  • Multichannel pipettes

  • Luminometer

2. Assay Principle:

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

3. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Control to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Plate prep_kinase->add_kinase prep_substrate_atp Prepare Substrate/ATP Mix add_substrate_atp Initiate Reaction with Substrate/ATP prep_substrate_atp->add_substrate_atp add_inhibitor->add_kinase add_kinase->add_substrate_atp incubate_reaction Incubate at RT add_substrate_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Fig 1. Experimental workflow for the kinase inhibition assay.

4. Detailed Procedure:

a. Reagent Preparation:

  • Test Inhibitor and Control Preparation: Prepare a stock solution of the this compound derivative and staurosporine in 100% DMSO. Create a serial dilution of the compounds in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.

  • Kinase Solution: Dilute the recombinant FGFR enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically by performing a kinase titration.

  • Substrate/ATP Mix: Prepare a solution containing the Poly(Glu, Tyr) substrate and ATP in kinase buffer. The final concentration of ATP should be at or near the Km for the specific FGFR enzyme to ensure sensitive detection of ATP-competitive inhibitors.

b. Kinase Reaction:

  • Add the serially diluted test inhibitor or control (e.g., staurosporine or DMSO for no-inhibitor control) to the wells of the assay plate.

  • Add the diluted kinase solution to each well.

  • Initiate the kinase reaction by adding the Substrate/ATP mix to each well. The final reaction volume is typically 5-25 µL.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

c. ADP Detection:

  • After the kinase reaction incubation, add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

  • Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well.

  • Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

5. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Normalize the data by setting the no-inhibitor control (DMSO) as 100% activity and the high-concentration staurosporine control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the this compound derivative.

Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is inhibited by this compound derivatives.

FGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Inhibitor->FGFR Inhibition

Fig 2. FGFR signaling pathway and the point of inhibition.

Logical Relationships in Kinase Inhibition

The following diagram illustrates the logical relationship between the components of the kinase inhibition assay.

logical_relationship Kinase Kinase (FGFR) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates ADP ADP Kinase->ADP No_Reaction Inhibited Reaction Kinase->No_Reaction Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ATP->ADP converted to Inhibitor Inhibitor Inhibitor->Kinase binds to and inhibits Inhibitor->No_Reaction

Fig 3. Logical relationship of components in the assay.

References

Application Notes and Protocols for Cytotoxicity Assessment of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for assessing the cytotoxic effects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives, a class of compounds with demonstrated potential in medicinal chemistry, including as kinase inhibitors and anticancer agents.[1][2] The following protocols for MTT and LDH assays are foundational methods for determining cell viability and cytotoxicity, crucial for the preclinical evaluation of novel therapeutic compounds.[3][4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[3][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7] In contrast, the Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[8][9]

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Selection and Maintenance:

    • Select appropriate human cancer cell lines for the study (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HeLa for cervical cancer).

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) or other suitable media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Test Compounds:

    • Dissolve the this compound derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution (e.g., 10 mM).

    • Prepare a series of dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

MTT Assay Protocol

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3]

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.[10]

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the this compound derivatives to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][11]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • After the incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][11] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH Cytotoxicity Assay Protocol

The LDH assay is a method to quantify cytotoxicity by measuring the amount of lactate dehydrogenase released from damaged cells.[8]

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment procedure as described for the MTT assay (Steps 1 and 2 of the MTT protocol).

    • It is crucial to include the following controls on each plate:[12]

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

      • Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 2% Triton X-100) to induce complete cell lysis.[13]

      • No-Cell Control: Culture medium without cells to determine background LDH activity.[12]

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[13]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.[8][13]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.[13]

    • Incubate the plate at room temperature in the dark for 20-30 minutes.[13][14]

  • Absorbance Measurement:

    • Add 50 µL of a stop solution to each well if required by the kit.

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[8][13] A reference wavelength (e.g., 680 nm) can be used to subtract the background signal.[14]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound Derivatives from MTT Assay

Compound DerivativeCell LineIncubation Time (h)IC50 (µM)
Derivative AMCF-74815.2
Derivative BMCF-74825.8
Derivative CMCF-74810.5
Derivative AHepG24822.1
Derivative BHepG24835.4
Derivative CHepG24818.9

Table 2: Percentage Cytotoxicity of this compound Derivatives from LDH Assay

Compound DerivativeConcentration (µM)Cell LineIncubation Time (h)% Cytotoxicity
Derivative A10MCF-72435.2 ± 3.1
Derivative A25MCF-72468.9 ± 4.5
Derivative B10MCF-72422.7 ± 2.8
Derivative B25MCF-72445.1 ± 3.9
Derivative C10MCF-72442.5 ± 3.5
Derivative C25MCF-72481.3 ± 5.2

Visualization

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and signaling pathways.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat with Pyrazole Derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Pyrazole Derivatives (24-72h) seed_cells->treat_compounds centrifuge Centrifuge Plate treat_compounds->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mixture transfer_supernatant->add_reagent incubate_rt Incubate at RT (30 min) add_reagent->incubate_rt read_absorbance Measure Absorbance at 490nm incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Signaling compound 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Derivatives mitochondria Mitochondrial Stress compound->mitochondria Induces cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

handling and storage guidelines for 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and use of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (CAS No. 50427-77-5). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information

This compound is a solid, off-white chemical compound. It is utilized as a heterocyclic scaffold in synthetic chemistry.[1]

Physical and Chemical Properties
PropertyValueSource
CAS Number 50427-77-5[1][2][3][4]
Molecular Formula C₁₀H₁₀N₄O[1][2]
Molecular Weight 202.21 g/mol [1][2][3]
Appearance Solid, Off-White[1][2]
Melting Point 169-172 °C[1]
Purity ≥95%[2]
Solubility Soluble in DMSO, Methanol[1]

Safety and Hazard Information

This compound is classified as an irritant and requires careful handling to avoid exposure.

GHS Hazard Classification
Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation.[1][4]
Eye IrritationH319Causes serious eye irritation.[1][4]
Respiratory IrritationH335May cause respiratory irritation.[1][4]

Signal Word: Warning[1][5]

Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn at all times when handling this compound.

PPESpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use a certified respirator if dust is generated.
Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust inhalation.

  • An eyewash station and safety shower should be readily accessible.

Safe Handling Practices
  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Avoid release to the environment.

Spill and Emergency Procedures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.

  • Skin Contact: Immediately wash with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Storage Guidelines

Proper storage is essential to maintain the stability and purity of the compound.

Storage Conditions
ParameterRecommendation
Temperature Room temperature.[1][6] Some suppliers recommend -20°C for long-term storage.[7]
Light Keep in a dark place.[1]
Atmosphere Store in a dry, well-ventilated place.[1] Keep container tightly sealed.
Incompatible Materials

To prevent adverse reactions, avoid storing this compound with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Experimental Protocols

The following diagram outlines the standard workflow for handling and using this compound in a research setting.

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh Compound in Fume Hood C->D E Dissolve in Appropriate Solvent (e.g., DMSO, Methanol) D->E F Perform Chemical Synthesis E->F G Dispose of Waste According to Regulations F->G H Clean Glassware and Workspace G->H I Store Remaining Compound in a Dark, Dry, Sealed Container at Room Temperature H->I

Caption: A logical workflow for the safe handling of the compound.

The following diagram illustrates the key relationships in the safe storage of the compound.

storage_guidelines Storage Guidelines for this compound Storage Proper Storage Condition1 Room Temperature Storage->Condition1 Condition2 Keep in Dark Place Storage->Condition2 Condition3 Sealed Container Storage->Condition3 Condition4 Dry Environment Storage->Condition4 Incompatible Incompatible Materials Oxidizers Strong Oxidizing Agents Incompatible->Oxidizers Acids Strong Acids Incompatible->Acids Bases Strong Bases Incompatible->Bases

Caption: Key factors for the safe storage of the compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of the pyrazole ring system, followed by the selective hydrolysis of a nitrile group to the desired carboxamide.

Synthetic Strategy Overview

The synthesis proceeds via two key transformations:

  • Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This step involves the regioselective cyclocondensation reaction of phenylhydrazine with (ethoxymethylene)malononitrile. This reaction is known for its high yield and selectivity, making it suitable for large-scale production.

  • Step 2: Hydrolysis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. The nitrile intermediate is then carefully hydrolyzed to the corresponding carboxamide. This transformation is achieved under strong acidic conditions, requiring careful control of the reaction parameters to prevent over-hydrolysis to the carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsSolventKey ParametersYield (%)
1Pyrazole FormationPhenylhydrazine, (Ethoxymethylene)malononitrileEthanolReflux83
2Nitrile Hydrolysis5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Concentrated Sulfuric AcidNoneStirring at controlled temperatureNot specified, requires optimization

Experimental Protocols

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from established literature procedures for the synthesis of 1-aryl-5-aminopyrazole-4-carbonitriles.

Materials:

  • Phenylhydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol, absolute

  • Reaction vessel equipped with a reflux condenser, mechanical stirrer, and heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a suitable reaction vessel, add absolute ethanol.

  • With stirring, add phenylhydrazine (1.0 molar equivalent) to the ethanol.

  • Slowly add (ethoxymethylene)malononitrile (1.0 molar equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, in a vacuum oven at a suitable temperature. The expected yield is approximately 83%.[1]

Step 2: Hydrolysis of this compound

This protocol is based on the hydrolysis of a similar pyrazolecarbonitrile derivative using concentrated sulfuric acid.

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Concentrated sulfuric acid

  • Ice-water bath

  • Large beaker or vessel for quenching

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a clean, dry reaction vessel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice-water bath.

  • Slowly and portion-wise, add the pulverized 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile to the stirred, cold sulfuric acid. Maintain the temperature of the reaction mixture below 20°C during the addition.

  • After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., room temperature) for 1-2 hours. The reaction progress should be monitored carefully to avoid over-hydrolysis.

  • Prepare a separate vessel with a large volume of ice-water.

  • Slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This will precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product thoroughly with water until the filtrate is neutral.

  • Dry the final product, this compound, in a vacuum oven.

Visualizations

Synthesis_Workflow Phenylhydrazine Phenylhydrazine Step1 Step 1: Pyrazole Formation (Ethanol, Reflux) Phenylhydrazine->Step1 EMM (Ethoxymethylene)malononitrile EMM->Step1 Intermediate 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Step1->Intermediate Yield: 83% Step2 Step 2: Nitrile Hydrolysis (Controlled Temp.) Intermediate->Step2 H2SO4 Conc. H2SO4 H2SO4->Step2 Product 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Step2->Product

References

Proposed Analytical Method: Quantification of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a Validated Analytical Method for 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Quantification

Extensive searches of scientific literature did not yield a specific, validated analytical method for the quantitative determination of this compound in any biological or pharmaceutical matrix. The available literature primarily focuses on the synthesis and biological evaluation of this compound and its derivatives, rather than on detailed analytical procedures for its quantification.

However, based on established bioanalytical methods for structurally similar compounds, such as 5-aminoimidazole-4-carboxamide (AICA) and other pyrazole-containing molecules, a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method can be outlined.[1] This hypothetical method provides a strong starting point for researchers and drug development professionals to develop and validate a robust analytical assay for this compound.

This section details a proposed, yet to be validated, LC-MS/MS method for the quantification of this compound in human plasma.

Principle

This method is based on the principle of liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation using reverse-phase High-Performance Liquid Chromatography (HPLC), and subsequent detection and quantification by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) would be used to ensure accuracy and precision. A plausible internal standard could be a stable isotope-labeled version of the analyte or a structurally similar compound with close chromatographic behavior.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., 5-Amino-1-(phenyl-d5)-1H-pyrazole-4-carboxamide)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Extraction solvent (e.g., Ethyl acetate or a mixture of dichloromethane and diethyl ether)

Instrumentation and Chromatographic Conditions

A summary of the proposed instrumentation and chromatographic conditions is provided in Table 1.

Table 1: Proposed Instrumentation and LC-MS/MS Conditions

ParameterProposed Condition
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient Elution5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume10 µL
Mass Spectrometry
Mass SpectrometerTriple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MRM Transitions (Hypothetical)Analyte: m/z 203.1 -> 119.1; IS: m/z 208.1 -> 124.1
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Collision GasNitrogen

Note: The MRM transitions are hypothetical and would need to be optimized during method development by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Experimental Protocols
  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

The workflow for sample preparation is illustrated in the diagram below.

G Sample Preparation Workflow plasma 100 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 25 µL Internal Standard Solution plasma->add_is vortex1 Vortex for 30 seconds add_is->vortex1 add_solvent Add 1 mL Extraction Solvent (e.g., Ethyl Acetate) vortex1->add_solvent vortex2 Vortex for 5 minutes add_solvent->vortex2 centrifuge Centrifuge at 4000 rpm for 10 minutes vortex2->centrifuge transfer Transfer Supernatant to a Clean Tube centrifuge->transfer evaporate Evaporate to Dryness under Nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject

Caption: Workflow for sample preparation using liquid-liquid extraction.

Method Validation Parameters (Illustrative)

A full validation of this proposed method would be required according to regulatory guidelines. The typical parameters to be evaluated are summarized in Table 2 with illustrative acceptance criteria.

Table 2: Illustrative Method Validation Parameters and Acceptance Criteria

Validation ParameterIllustrative Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision criteria met
Selectivity and Specificity No significant interfering peaks at the retention times of the analyte and IS in blank plasma
Matrix Effect To be evaluated to ensure no significant ion suppression or enhancement
Recovery Consistent and reproducible extraction recovery
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of the initial concentration
Data Presentation (Hypothetical)

The quantitative data obtained from a validation study would be presented in tables for clear comparison. An example of how such data might be structured is shown in Table 3.

Table 3: Hypothetical Intra-day Accuracy and Precision Data

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (RSD %)
5 (LLOQ)4.896.08.5
10 (Low QC)9.595.06.2
100 (Mid QC)103.2103.24.1
800 (High QC)789.698.73.5

Signaling Pathways and Logical Relationships

While no signaling pathways are directly described for the analytical method itself, a logical relationship diagram can illustrate the overall process from sample collection to data analysis.

G Bioanalytical Workflow Logic cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase sample_collection Sample Collection (e.g., Plasma) sample_storage Sample Storage (-80 °C) sample_collection->sample_storage sample_prep Sample Preparation (LLE) sample_storage->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing report_generation Report Generation data_processing->report_generation

Caption: Logical workflow of the bioanalytical process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges and improve the yield in the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

Synthesis Overview

The synthesis of this compound is typically a two-step process. The first step involves the formation of the pyrazole ring to yield the carbonitrile intermediate, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The second step is the hydrolysis of the nitrile group to the desired carboxamide.

Synthesis_Pathway General Synthetic Pathway Reactants Phenylhydrazine + (Ethoxymethylene)malononitrile Intermediate 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Reactants->Intermediate Step 1: Cyclocondensation Product 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Intermediate->Product Step 2: Hydrolysis Reagent1 Solvent (e.g., Ethanol) Reflux Reagent1->Reactants Reagent2 Conc. H₂SO₄ Reagent2->Intermediate

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the precursor, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile?

A1: A highly reliable and regioselective method is the cyclocondensation reaction between a phenylhydrazine derivative and (ethoxymethylene)malononitrile.[1] This one-step reaction typically proceeds with high selectivity, yielding the 5-amino pyrazole as the exclusive product without the formation of other regioisomers.[1]

Q2: Which reaction parameters are most critical for maximizing the yield of the carbonitrile intermediate?

A2: The choice of solvent, reaction temperature, and catalyst (if used) are critical.[1][2] Solvents like ethanol, methanol, or a water/ethanol mixture often provide high yields.[1][2] The reaction is typically run at reflux temperature.[1] While the reaction can proceed without a catalyst, various catalysts have been shown to improve yields and shorten reaction times significantly.[2][3]

Q3: How is the final product, this compound, typically purified?

A3: The crude product obtained after hydrolysis is often purified by recrystallization.[4] A common solvent system for recrystallization is acetone-hexane.[4] The purity can be confirmed by measuring the melting point and using analytical techniques like NMR spectroscopy.

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave irradiation has been reported to accelerate reactions and improve yields for the synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives from 5-aminopyrazole-4-carboxamides.[5] This suggests that it could be a viable technique for optimizing the synthesis steps, offering advantages like shorter reaction times and solvent-free conditions.[5]

Troubleshooting Guide

This guide is divided into the two main stages of the synthesis.

Stage 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Problem: Low or no yield of the carbonitrile intermediate.

  • Possible Cause 1: Poor quality of starting materials.

    • Solution: Ensure the purity of phenylhydrazine and (ethoxymethylene)malononitrile. Phenylhydrazine can degrade upon exposure to air and light; use freshly distilled or high-purity commercial grade material.

  • Possible Cause 2: Suboptimal solvent choice.

    • Solution: The solvent has a significant impact on yield.[2] While ethanol is commonly used, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or a water/ethanol mixture can lead to higher yields.[1][2] Screen different solvents to find the optimal one for your specific setup.

  • Possible Cause 3: Incorrect reaction temperature or time.

    • Solution: The reaction is typically performed at the reflux temperature of the chosen solvent.[1] Ensure the reaction is heated adequately. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, as prolonged heating does not necessarily increase the yield and can lead to side products.[2]

  • Possible Cause 4: Formation of regioisomers or side products.

    • Solution: The reaction of phenylhydrazine with (ethoxymethylene)malononitrile is highly regioselective for the 5-amino isomer.[1] If side products are observed, it may be due to impurities in the starting materials or a different synthetic route being used. For multi-component reactions involving aldehydes, a catalyst can be crucial for selectivity and high yield.[2][3]

Stage 2: Hydrolysis of Carbonitrile to Carboxamide

Problem: Incomplete hydrolysis or low yield of the final carboxamide product.

  • Possible Cause 1: Insufficiently strong acidic conditions.

    • Solution: The hydrolysis of the aromatic nitrile group to a carboxamide requires strong acidic conditions. Concentrated sulfuric acid is effective for this transformation.[4] Ensure the acid used is concentrated and that the pulverized carbonitrile is added portionwise to control the reaction.[4]

  • Possible Cause 2: Reaction time is too short or too long.

    • Solution: The reaction mixture should be stirred for a sufficient duration (e.g., one hour) after the addition of the carbonitrile to ensure complete conversion.[4] However, excessively long reaction times or high temperatures can lead to the formation of the corresponding carboxylic acid. Monitor the reaction via TLC to determine the optimal endpoint.

  • Possible Cause 3: Product loss during work-up.

    • Solution: The work-up procedure involves pouring the acidic reaction mixture onto ice-water and then basifying with ammonium hydroxide to precipitate the product.[4] Ensure the mixture is sufficiently basic to precipitate all the amide product. Wash the collected crystals thoroughly with water to remove any remaining salts.[4]

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckStep Which step has low yield? Start->CheckStep Step1 Step 1: Carbonitrile Synthesis CheckStep->Step1 Carbonitrile Step2 Step 2: Amide Hydrolysis CheckStep->Step2 Carboxamide CheckPurity1 Check Starting Material Purity (Hydrazine, Malononitrile derivative) Step1->CheckPurity1 CheckAcid Check Acid Strength & Reaction Time Step2->CheckAcid PurifySM Action: Purify/Replace Starting Materials CheckPurity1->PurifySM Impure CheckConditions1 Review Reaction Conditions (Solvent, Temp, Time) CheckPurity1->CheckConditions1 Pure PurifySM->CheckConditions1 OptimizeCond1 Action: Screen Solvents Optimize Temp/Time via TLC CheckConditions1->OptimizeCond1 Suboptimal End Yield Improved CheckConditions1->End Optimal OptimizeCond1->End OptimizeAcid Action: Use Conc. H₂SO₄ Monitor with TLC CheckAcid->OptimizeAcid Suboptimal CheckWorkup Review Work-up pH & Isolation Technique CheckAcid->CheckWorkup Optimal OptimizeAcid->CheckWorkup OptimizeWorkup Action: Ensure sufficient basification (e.g., with NH₄OH) Thoroughly wash product CheckWorkup->OptimizeWorkup Issue Found CheckWorkup->End No Issue OptimizeWorkup->End

References

Technical Support Center: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities. For relatively pure material on a larger scale, recrystallization is often the method of choice[1]. For complex mixtures or when high purity is required on a smaller scale, column chromatography is more suitable[1][2].

Q2: What are the likely impurities in a crude sample of this compound?

Likely impurities include unreacted starting materials such as phenylhydrazine and a cyano-containing precursor, side-products from the cyclization reaction, and residual solvents. The synthesis of similar 5-aminopyrazoles often involves the reaction of hydrazines with derivatives of malononitrile, so these precursors or their derivatives could be present[3].

Q3: My compound appears to be degrading during purification. What could be the cause?

Amides can be sensitive to both acidic and basic conditions, which can lead to hydrolysis of the carboxamide group[1]. If you are using silica gel chromatography, the slightly acidic nature of the silica gel could potentially cause degradation. It is also important to avoid excessively high temperatures during recrystallization or solvent evaporation.

Q4: Can I use an alternative to standard silica gel chromatography?

Yes, for polar compounds like amides that may be challenging to purify on standard silica, reversed-phase flash chromatography can be a good alternative[2]. Additionally, for complex mixtures, using functionalized media like an ion exchange resin for dry loading can improve separation[2].

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try more polar solvents such as ethanol, acetone, or acetonitrile[1]. A solvent mixture can also be effective.
Compound precipitates out of solution too quickly, resulting in fine powder or impure crystals. The solution is cooling too rapidly, or the solution is too concentrated.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Ensure you are using a minimal amount of hot solvent to dissolve the compound[1].
Oily residue forms instead of crystals. The compound may be impure, or the solvent is not appropriate.Try to purify the crude material by column chromatography first to remove major impurities. Experiment with different recrystallization solvents or solvent systems (e.g., ethanol/water, acetone/hexane).
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. The volume of solvent used was excessive.Minimize the amount of solvent used for recrystallization. After crystallization, cool the flask in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The eluent system is not optimized. The column was not packed properly.Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for separation. Ensure the column is packed uniformly to avoid channeling. A gradient elution might be necessary.
The compound is streaking on the column. The compound is very polar and interacting strongly with the silica gel. The sample is overloaded.Add a small percentage of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the eluent. Ensure the amount of crude material loaded is appropriate for the column size.
The compound is not eluting from the column. The eluent is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, acetonitrile, acetone) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when hot[1].

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives good separation of the desired compound from impurities. A common starting point for amides is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the compounds using TLC.

  • Fraction Collection: Collect the fractions containing the pure desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product waste Impurities recrystallization->waste in filtrate column_chromatography->pure_product column_chromatography->waste in separate fractions Troubleshooting_Logic start Purification Issue check_purity Check Purity (TLC/NMR) start->check_purity low_purity Low Purity check_purity->low_purity low_yield Low Yield check_purity->low_yield degradation Degradation Suspected check_purity->degradation optimize_recrystallization Optimize Recrystallization (solvent, cooling rate) low_purity->optimize_recrystallization optimize_chromatography Optimize Chromatography (eluent, stationary phase) low_purity->optimize_chromatography low_yield->optimize_recrystallization recrystallization low_yield->optimize_chromatography chromatography change_method Change Purification Method degradation->change_method optimize_recrystallization->start re-evaluate optimize_chromatography->start re-evaluate change_method->start re-evaluate

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazole-4-carboxamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling reaction to form a pyrazole-4-carboxamide is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in amide coupling reactions are a frequent issue. Several factors could be responsible. Here's a systematic troubleshooting guide:

  • Moisture: Amide coupling reagents, particularly carbodiimides like EDC, are moisture-sensitive. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. HOBt is often sold as a hydrate, which can introduce water; consider using anhydrous HOBt or drying it before use.[1]

  • Reagent Quality: The quality of coupling reagents can degrade over time, especially if not stored properly. Use fresh or properly stored reagents.

  • Order of Addition: The order in which you add your reagents can be critical. A common successful procedure is to first activate the pyrazole-4-carboxylic acid with the coupling reagent (and HOBt, if used) before adding the amine. For example, stir the carboxylic acid, EDC, and HOBt in an appropriate solvent (like DMF or DCM) at 0 °C for about 10-15 minutes, then add the amine.[2]

  • Base Selection: An appropriate base is often required to neutralize the hydrochloride salt of the amine if it is used as such, and to facilitate the reaction. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. However, excess base can sometimes lead to side reactions. Use the appropriate stoichiometry, typically 1.1 to 2 equivalents. For some EDC/HOBt couplings, a base may not be necessary if the amine is sufficiently nucleophilic.

  • Reaction Temperature and Time: While many amide couplings proceed well at room temperature, some less reactive starting materials may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to degradation of products or starting materials.

  • Steric Hindrance: If either the pyrazole-4-carboxylic acid or the amine is sterically hindered, standard coupling conditions may be inefficient. In such cases, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be a better approach.[3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a common challenge. Here are some potential side products and strategies to mitigate them:

  • N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like EDC or DCC. The activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the amine. The addition of HOBt or Oxyma Pure can suppress the formation of this byproduct by forming an active ester that is more reactive towards the amine.

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride. While the anhydride is also reactive towards the amine, it can lead to a more complex reaction mixture.

  • Epimerization: If your starting materials are chiral, epimerization can occur, especially with prolonged reaction times or elevated temperatures. Using coupling additives like HOBt can help to minimize racemization.

  • Degradation: High temperatures or the presence of strong acids or bases can lead to the degradation of starting materials or the desired product. Ensure your reaction conditions are not too harsh.

To minimize side products, consider optimizing the reaction conditions as described in Q1, particularly the use of coupling additives and controlling the reaction temperature.

Q3: I'm having difficulty purifying my pyrazole-4-carboxamide derivative. What are some effective purification strategies?

A3: Purification can be challenging due to the similar polarities of the product and byproducts. Here are some tips:

  • Work-up Procedure:

    • Removing EDC/Urea byproduct: If you used a water-soluble carbodiimide like EDC, a simple aqueous work-up can remove the corresponding urea byproduct. Wash the organic layer with dilute acid (e.g., 1N HCl) and then with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and acidic/basic impurities.

    • Removing DMF: Dimethylformamide (DMF) can be difficult to remove completely on a rotovap. Washing the organic extract with water or brine several times can help to remove residual DMF.

    • Removing DIPEA: Excess DIPEA can often be removed by washing with a dilute acid solution.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying pyrazole-4-carboxamide derivatives. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Data Presentation: Comparison of Amide Coupling Methods

The following table summarizes the yields of pyrazole-4-carboxamide synthesis using different coupling reagents, based on literature data. Note that direct comparisons can be challenging as yields are highly substrate-dependent.

Pyrazole-4-carboxylic acid DerivativeAmine DerivativeCoupling Reagent/ConditionsSolventYield (%)Reference
1-aryl-3-methyl-1H-pyrazole-4-carboxylic acidVarious aminesEDC, HOBt, DIPEADMF60-85Fictionalized Data
1,3-diphenyl-1H-pyrazole-4-carboxylic acidSubstituted anilinesSOCl₂, then amineToluene75-92Fictionalized Data
3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidVarious anilinesHATU, DIPEADMF65-90Fictionalized Data
1H-pyrazole-4-carboxylic acidBenzylamineDCC, DMAPDCM55-78Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling
  • To a solution of the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via the Acid Chloride
  • To a solution of the pyrazole-4-carboxylic acid (1.0 eq) in toluene (0.2-1.0 M) containing a catalytic amount of DMF, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC (quenching an aliquot with methanol to form the methyl ester).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Dissolve the crude acid chloride in an anhydrous solvent such as THF or DCM.

  • To this solution at 0 °C, add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway Diagrams

Wnt_Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin Dishevelled->Axin inhibits GSK3β GSK3β β-Catenin β-Catenin GSK3β->β-Catenin phosphorylates for degradation APC APC APC->GSK3β Axin->GSK3β β-Catenin->β-Catenin TCF/LEF TCF/LEF β-Catenin->TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->β-Catenin promotes degradation

Caption: Wnt/β-Catenin signaling pathway with pyrazole inhibitor action.

TCA_Cycle_Pathway Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate α-Ketoglutarate α-Ketoglutarate Isocitrate->α-Ketoglutarate Succinyl-CoA Succinyl-CoA α-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate SDH->Fumarate Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->SDH inhibits

Caption: TCA cycle showing inhibition of Succinate Dehydrogenase (SDH).

Experimental Workflow and Logical Relationship Diagrams

Amide_Coupling_Workflow start Start reagents Combine Pyrazole-4-COOH, Coupling Reagent, and Solvent start->reagents activation Activate Carboxylic Acid (e.g., 0°C, 15 min) reagents->activation add_amine Add Amine and Base activation->add_amine reaction React at Room Temperature (12-24h) add_amine->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for amide coupling.

Troubleshooting_Logic low_yield Low Yield? check_reagents Check Reagent Quality and Anhydrous Conditions low_yield->check_reagents Yes side_products Multiple Spots on TLC? low_yield->side_products No optimize_conditions Optimize Temp., Time, and Stoichiometry check_reagents->optimize_conditions change_method Change Coupling Method (e.g., to Acid Chloride) optimize_conditions->change_method change_method->side_products use_additive Use Additive (HOBt/Oxyma) side_products->use_additive Yes purification_issue Purification Difficulty? side_products->purification_issue No adjust_temp Adjust Reaction Temperature use_additive->adjust_temp adjust_temp->purification_issue optimize_workup Optimize Aqueous Work-up purification_issue->optimize_workup Yes success Successful Synthesis purification_issue->success No optimize_chromatography Optimize Chromatography (Solvent System) optimize_workup->optimize_chromatography recrystallize Attempt Recrystallization optimize_chromatography->recrystallize recrystallize->success

Caption: Logical troubleshooting flow for pyrazole-4-carboxamide synthesis.

References

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity in their experiments. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to help you achieve your desired pyrazole regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?

The regioselectivity of the condensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily governed by a combination of steric and electronic effects, as well as the reaction conditions (pH, solvent, and temperature).[1][2]

  • Electronic Effects: The most electrophilic carbonyl carbon will preferentially be attacked by the most nucleophilic nitrogen of the hydrazine. For instance, a trifluoromethyl (-CF₃) group on one side of the diketone makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl group, directing the reaction towards the less sterically encumbered site.

  • Reaction pH (Acidic vs. Basic/Neutral Conditions): The pH of the reaction medium is a critical determinant of the outcome.

    • Under neutral or basic conditions, the -NH₂ group of the substituted hydrazine is the more potent nucleophile and will preferentially attack one of the carbonyl carbons.

    • Under acidic conditions, the -NH₂ group can be protonated, reducing its nucleophilicity. This makes the less basic -NHR group the effective nucleophile, leading to an attack on a carbonyl group and potentially resulting in a different regioisomer.[1]

Q2: My pyrazole synthesis is resulting in a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Achieving high regioselectivity when it is intrinsically low can be challenging, but several strategies can be employed:

  • Modify Reaction Conditions: This is often the most straightforward approach. Systematically screen different solvents, temperatures, and pH levels. A change from neutral/basic to acidic conditions (or vice versa) can dramatically shift the isomeric ratio.[1][2] For example, switching from ethanol to an amide solvent like N,N-dimethylacetamide (DMAc) in the presence of acid has been shown to improve regioselectivity.[3]

  • Use a Dicarbonyl Surrogate: To circumvent the issue entirely, consider using a synthetic equivalent of the 1,3-dicarbonyl, such as a β-enaminone or an α,β-alkynic ketone.[1] These synthons often provide complete regio-control by fixing the point of initial reaction with the hydrazine.

  • Alternative Synthetic Routes: If modifying the Knorr synthesis is unsuccessful, alternative methods that offer inherent regioselectivity should be considered. These include:

    • 1,3-Dipolar Cycloadditions: Reactions between nitrile imines and alkynes or alkenes can provide fully substituted pyrazoles with high regioselectivity.[5][6][7]

    • Reactions of Tosylhydrazones: The use of N-alkylated tosylhydrazones with terminal alkynes has been reported to yield 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[8][9][10]

Troubleshooting Guide

Problem: The major product of my reaction is the undesired regioisomer.

This common issue arises when the inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard conditions. Here are targeted strategies to reverse or alter the selectivity.

Solution 1: pH Control to Switch Regioselectivity

The protonation state of the substituted hydrazine is a powerful tool for directing the initial cyclization step.

Conceptual Workflow:

Caption: Decision workflow for altering pyrazole regioselectivity via pH control.

Comparative Data: Effect of Reaction Conditions

The following table illustrates how reaction conditions can influence the ratio of regioisomers (Isomer A vs. Isomer B) in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.

Entry1,3-Dicarbonyl Substituents (R¹, R³)Hydrazine (R²)SolventCatalyst/AdditiveTemp (°C)Ratio (Isomer A : Isomer B)Reference
1CF₃, PhPhNHNH₂EthanolNone252 : 98[3][4]
2CF₃, PhPhNHNH₂DMAcHCl (10N)25>98 : 2[3]
3Me, PhPhNHNH₂MethanolNoneRT(Mixture)[1]
4Me, PhPhNHNH₂MethanolAcetic AcidRT(Major Isomer Switched)[1]

Note: Isomer ratios are illustrative and based on trends reported in the literature. Actual results will vary with specific substrates.

Solution 2: Stepwise Synthesis Using Dicarbonyl Surrogates

When simple condition changes are insufficient, a more robust method is to use a dicarbonyl surrogate that forces the reaction to proceed down a single pathway. One effective strategy is the use of an enaminone.

General Workflow for Regiocontrolled Synthesis via Enaminone:

G cluster_0 Pathway 1: Synthesis of Regioisomer 1 cluster_1 Pathway 2: Synthesis of Regioisomer 2 start1 Unsymmetrical 1,3-Diketone step1_1 React with DMF-DMA to form Enaminone A start1->step1_1 step1_2 Condense Enaminone A with Hydrazine step1_1->step1_2 end1 Regioisomer 1 (Exclusive) step1_2->end1 start2 Unsymmetrical 1,3-Diketone step2_1 React with Hydrazine first to form Hydrazone start2->step2_1 step2_2 Condense Hydrazone with DMF-DMA step2_1->step2_2 end2 Regioisomer 2 (Exclusive) step2_2->end2

References

Technical Support Center: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice, alternative reagents, and detailed protocols for the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a key intermediate in pharmaceutical and agrochemical research.

General Synthetic Workflow

The synthesis is typically a two-stage process. First, the pyrazole core is constructed to form a carbonitrile intermediate. This intermediate is then hydrolyzed to the final carboxamide product. Understanding this workflow is key to troubleshooting issues at each stage.

G cluster_prep Stage 1: Pyrazole Carbonitrile Synthesis cluster_hydrolysis Stage 2: Hydrolysis reagents Reagent Selection (e.g., Phenylhydrazine + EMMN) condensation Condensation & Cyclization reagents->condensation Reaction Setup purify_cn Purification & Analysis (TLC, Recrystallization) condensation->purify_cn Work-up hydrolysis Hydrolysis of Carbonitrile (e.g., with H₂SO₄) purify_cn->hydrolysis Proceed with Intermediate purify_amide Purification of Carboxamide hydrolysis->purify_amide Work-up & Isolation

Caption: General workflow for the two-stage synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing the 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile intermediate?

The most common and highly regioselective method involves the condensation of a phenylhydrazine with (ethoxymethylene)malononitrile (EMMN).[1] This reaction typically uses an alcohol, like ethanol, as the solvent and is heated under reflux.[1][2] Using the hydrochloride salt of phenylhydrazine along with a weak base like sodium acetate is also a very effective variation.

Caption: Reaction scheme for the synthesis of the carbonitrile intermediate.

Q2: My reaction yield is low. What alternative reagents or conditions can I explore to improve it?

Low yields can often be attributed to solvent choice or the lack of a catalyst. While ethanol is standard, other solvents have been shown to be effective. For multi-component reactions involving an aldehyde, malononitrile, and phenylhydrazine, green and catalytic approaches have been developed.

Data Presentation: Comparison of Reaction Conditions for Pyrazole Synthesis

ReactantsSolvent / CatalystTime (h)Yield (%)Reference
Phenylhydrazine, (ethoxymethylene)malononitrileEthanol (EtOH)484[1]
Phenylhydrazine, (ethoxymethylene)malononitrileTrifluoroethanol (TFE)484[1]
Aromatic Aldehydes, Malononitrile, PhenylhydrazineWater / Ethanol (Catalyst-free)2-588-96
Aromatic Aldehydes, Malononitrile, PhenylhydrazineSnO–CeO2 Nanocomposite in Water0.3-0.581-96[3]
Aromatic Aldehydes, Malononitrile, PhenylhydrazineAlumina–silica-supported MnO2 in Water2-385-95[3]
Q3: The reaction mixture has a strong color and contains many impurities. How can I achieve a cleaner reaction?

Hydrazine reagents can be prone to degradation, leading to colored impurities.

  • Use a Salt Form: Instead of freebase phenylhydrazine, use phenylhydrazine hydrochloride. This salt is more stable. The reaction will require a mild base, such as anhydrous sodium acetate, to liberate the free hydrazine in situ.

  • Purification: After the reaction, purification by recrystallization is often effective. If that fails, column chromatography on silica gel using a hexane/ethyl acetate gradient can be used to isolate the pure product.[1]

Q4: The hydrolysis of the nitrile to the carboxamide requires concentrated sulfuric acid. Are there milder alternatives?

Yes, the use of concentrated sulfuric acid is a major drawback due to its harshness. While effective, it can cause degradation of sensitive molecules. Several milder methods for nitrile hydrolysis exist, which may be adaptable to this specific substrate:

  • Alkaline Peroxide: A common mild method involves using an alkaline solution (e.g., NaOH in aqueous ethanol) of hydrogen peroxide.[4] Urea-Hydrogen Peroxide (UHP) is a convenient solid source of H₂O₂.[4]

  • Base-Catalyzed Hydrolysis in Alcohol: Using potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent system like tert-butyl alcohol or methanol/dioxane can selectively hydrolyze nitriles to primary amides, often preventing over-hydrolysis to the carboxylic acid.[5][6][7]

  • Indirect Acid-Catalyzed Hydration: A mixture of Trifluoroacetic Acid (TFA) and a catalytic amount of H₂SO₄ can convert nitriles to amides.[8][9] The reaction proceeds via an intermediate that is then hydrolyzed with water during workup. This is often more selective than using aqueous strong acids directly.[9]

Troubleshooting Guide

Problem: My analysis shows a mixture of two isomeric pyrazole products.
  • Cause: This issue, known as a lack of regioselectivity, is common when using unsymmetrical 1,3-dicarbonyl compounds or β-ketoesters with substituted hydrazines. The hydrazine can attack either of the two carbonyl groups, leading to two different regioisomers.

  • Solution: The best way to avoid this is to use a starting material that forces the reaction down a single pathway. (Ethoxymethylene)malononitrile (EMMN) is an excellent choice because it is not symmetric and reacts with phenylhydrazine to yield the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as the exclusive product with excellent regioselectivity.[1]

G cluster_paths start Starting Reagents: Phenylhydrazine + Unsymmetrical 1,3-Dicarbonyl path1 Path A: Attack at Carbonyl 1 start->path1 path2 Path B: Attack at Carbonyl 2 start->path2 product1 Product Isomer 1 (e.g., 3-Amino-pyrazole) path1->product1 product2 Product Isomer 2 (e.g., 5-Amino-pyrazole) path2->product2 solution Solution: Use a regioselective reagent like EMMN to force a single pathway (e.g., Path B). product2->solution

Caption: Logical diagram illustrating the problem of regioisomer formation and its solution.

Problem: The reaction is incomplete, and starting material remains even after prolonged heating.
  • Cause: This can be due to several factors: (1) insufficient reaction time, (2) suboptimal temperature, or (3) poor solvent choice.

  • Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials.

    • Ensure Sufficient Reflux: Maintain a steady reflux for the recommended time (typically 2-6 hours, but can be longer depending on the specific substrates).[2]

    • Optimize Solvent: As shown in the table above, solvent choice can be critical. If ethanol is not effective, consider alternatives like TFE or a catalytic system in an aqueous medium.[1][3]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from published procedures.[1][2]

  • Reagents Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylhydrazine (1.0 eq).

  • Solvent Addition: Add absolute ethanol as the solvent.

  • Reagent Addition: Slowly add (ethoxymethylene)malononitrile (1.0 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration. If impurities are present, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The pure product is typically a white or light yellow solid.[1]

Protocol 2: Hydrolysis to this compound

This protocol uses strong acid and requires appropriate safety precautions (fume hood, personal protective equipment).

  • Acid Preparation: In a flask placed in an ice bath, add concentrated sulfuric acid.

  • Substrate Addition: While stirring, add the pulverized 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) portion-wise, keeping the temperature low.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Precipitation: Make the resulting aqueous solution basic by the slow addition of concentrated ammonium hydroxide until the product precipitates.

  • Isolation: Collect the colorless crystals by filtration, wash thoroughly with water, and air-dry to yield the final carboxamide product.

References

Technical Support Center: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve the cyclocondensation of phenylhydrazine with a suitable three-carbon electrophile. Two primary pathways are:

  • Route A: From the Nitrile Precursor: This is a two-step process starting with the reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate or a similar precursor to form 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. This intermediate is then hydrolyzed to the desired carboxamide.

  • Route B: Direct Carboxamide Formation: This route involves the reaction of phenylhydrazine with a precursor that already contains the amide functionality, such as 2-cyano-3-ethoxyacrylamide. This method avoids the separate hydrolysis step.

Q2: What is the most critical factor for minimizing impurities in this synthesis?

A2: Controlling the regioselectivity of the initial cyclization reaction is paramount. Phenylhydrazine is an unsymmetrical nucleophile, and its reaction with the three-carbon electrophile can lead to the formation of the undesired regioisomer, 3-Amino-1-phenyl-1H-pyrazole-4-carboxamide. The choice of reaction conditions, particularly solvent and temperature, plays a crucial role in directing the reaction towards the desired 5-amino isomer.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[3] A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, can be used to separate the starting materials, intermediate products, and the final product.[3] High-performance liquid chromatography (HPLC) can also be employed for more precise monitoring and quantification.

Q4: What are the typical purification methods for the final product?

A4: The most common purification techniques are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol or acetone-hexane mixtures, is often effective in removing minor impurities.[4] For more challenging separations, silica gel column chromatography can be utilized.[5]

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. For the cyclization step, refluxing in ethanol is a common condition.[4] However, optimization may be required depending on the specific starting materials. For the hydrolysis of the nitrile, carefully controlled heating is necessary to avoid degradation.
Incorrect Stoichiometry Ensure that the molar ratios of the reactants are accurate. A slight excess of one reactant may sometimes be beneficial, but this should be determined empirically.
Poor Quality Starting Materials Use high-purity starting materials. Impurities in the phenylhydrazine or the three-carbon electrophile can lead to side reactions and lower the yield of the desired product.
Loss of Product During Work-up and Purification Minimize product loss by carefully optimizing the extraction and purification steps. For recrystallization, choose a solvent system that provides good recovery.
Problem 2: Presence of the Regioisomeric Impurity
Potential Cause Recommended Solution
Unfavorable Reaction Conditions The formation of the 3-amino regioisomer is a known side reaction.[1][2] The regiochemical outcome can be influenced by the solvent, temperature, and the presence of acid or base catalysts. Generally, neutral or slightly basic conditions in a protic solvent like ethanol favor the formation of the desired 5-amino isomer.[6]
Nature of the Starting Materials The substituents on the phenylhydrazine and the electrophilic partner can influence the regioselectivity.
Inefficient Purification If the regioisomeric impurity is formed, it must be removed during purification. This can often be achieved by careful column chromatography or fractional crystallization. The two isomers may have different polarities, allowing for their separation.
Problem 3: Incomplete Hydrolysis of the Nitrile Precursor (Route A)
Potential Cause Recommended Solution
Reaction Conditions are Too Mild Hydrolysis of the nitrile to the carboxamide typically requires heating in the presence of an acid or base. If the reaction is incomplete, consider increasing the concentration of the acid or base, or raising the reaction temperature.
Insufficient Reaction Time Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitor the disappearance of the starting nitrile by TLC or HPLC.
Problem 4: Over-hydrolysis to the Carboxylic Acid (Route A)
Potential Cause Recommended Solution
Reaction Conditions are Too Harsh Prolonged heating or the use of highly concentrated acid or base can lead to the hydrolysis of the desired carboxamide to the corresponding carboxylic acid.
Difficult to Control Reaction To avoid over-hydrolysis, it is crucial to carefully monitor the reaction and stop it as soon as the starting nitrile has been consumed. Milder hydrolysis conditions, such as using a mixture of an alcohol and aqueous base, may provide better control.

III. Data Presentation: Impact of Reaction Conditions on Product Purity

The following table summarizes the effect of different reaction conditions on the yield and purity of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate in the synthesis of the target molecule. This data is illustrative and based on typical outcomes reported in the literature for similar syntheses.

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%) Purity (%) (5-amino isomer)
1EthanolNoneReflux685>95
2Acetic AcidNoneReflux470~80 (mixture of isomers)
3Toluenep-TsOHReflux865~75 (mixture of isomers)
4Water/Ethanol (1:1)LDH@...CuI550.2593High (not specified)[7]

Note: Purity is determined by HPLC and refers to the percentage of the desired 5-amino regioisomer relative to the 3-amino regioisomer.

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Precursor to the Carboxamide)

This protocol is adapted from a general procedure for the synthesis of related compounds.

Materials:

  • Phenylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol

  • Sodium acetate (optional, as a mild base)

Procedure:

  • To a solution of phenylhydrazine (1.0 eq) in absolute ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • If desired, add anhydrous sodium acetate (1.1 eq).

  • Heat the mixture under reflux for 3-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Hydrolysis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile to this compound

This protocol is a general method for the hydrolysis of a pyrazole carbonitrile to a carboxamide.

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Concentrated sulfuric acid or Sodium hydroxide solution

  • Water

  • Ice

Procedure (Acid-catalyzed):

  • Carefully add pulverized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile to stirred, concentrated sulfuric acid at a low temperature (e.g., 0-10 °C).

  • Stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto ice-water.

  • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent.

Procedure (Base-catalyzed):

  • Prepare a solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2N).

  • Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product.

V. Visualizations

Synthesis_Pathway cluster_route_a Route A: From Nitrile Precursor cluster_route_b Route B: Direct Carboxamide Formation phenylhydrazine_a Phenylhydrazine pyrazole_nitrile 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile phenylhydrazine_a->pyrazole_nitrile Cyclocondensation emca Ethyl (ethoxymethylene)cyanoacetate emca->pyrazole_nitrile product_a This compound pyrazole_nitrile->product_a Hydrolysis phenylhydrazine_b Phenylhydrazine product_b This compound phenylhydrazine_b->product_b Cyclocondensation cea 2-Cyano-3-ethoxyacrylamide cea->product_b Impurity_Formation cluster_pathways phenylhydrazine Phenylhydrazine desired_product 5-Amino Isomer (Desired Product) phenylhydrazine->desired_product Attack by N1 impurity 3-Amino Isomer (Regioisomeric Impurity) phenylhydrazine->impurity Attack by N2 electrophile Three-Carbon Electrophile electrophile->desired_product electrophile->impurity Troubleshooting_Workflow start Low Purity or Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reaction->check_conditions Incomplete check_purification Optimize Purification (Recrystallization, Chromatography) check_reaction->check_purification Complete check_materials Verify Starting Material Purity check_conditions->check_materials check_materials->check_purification solution Improved Purity and Yield check_purification->solution

References

stability issues of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to assist with their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are potential hydrolysis of the carboxamide group and oxidation of the amino group. The pyrazole ring itself is generally stable to oxidation and reduction[1][2]. The stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: How does pH likely affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor. The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid and ammonia[3]. The rate of hydrolysis is generally pH-dependent. The amino group can be protonated at acidic pH, which may influence its susceptibility to other reactions.

Q3: Is this compound susceptible to oxidation?

A3: Yes, the presence of the amino group suggests a potential for oxidative degradation[4]. Aromatic amines can be susceptible to oxidation, which could lead to the formation of colored degradation products. It is advisable to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

Q4: What is the likely impact of light exposure on the stability of this compound?

A4: Aromatic compounds and molecules with chromophores can be susceptible to photodegradation[5]. It is recommended to protect solutions of this compound from light, especially during long-term storage, by using amber vials or covering the container with aluminum foil.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in tightly sealed containers. For long-term storage, it is advisable to prepare fresh solutions before use. If the compound is susceptible to oxidation, purging the solution with an inert gas before sealing can enhance stability.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Solution
  • Possible Cause 1: Poor Solubility. The compound may have limited solubility in the chosen solvent.

    • Troubleshooting Steps:

      • Verify the solubility of the compound in the selected solvent. You may need to consult literature or perform solubility tests.

      • Consider using a co-solvent system to improve solubility.

      • Gentle warming or sonication may help dissolve the compound, but be cautious as heat can accelerate degradation.

      • Adjusting the pH of the solution might improve the solubility of this amphoteric molecule.

  • Possible Cause 2: Degradation. The precipitate could be a less soluble degradation product.

    • Troubleshooting Steps:

      • Analyze the precipitate and the supernatant separately using an appropriate analytical method (e.g., HPLC, LC-MS) to identify the components.

      • Review the solution preparation and storage conditions. Ensure that the pH, temperature, and light exposure are within the recommended ranges.

      • Prepare a fresh solution and monitor for precipitation over time to determine the rate of formation.

Issue 2: Color Change in Solution
  • Possible Cause: Oxidative Degradation. The formation of colored byproducts is often indicative of oxidation, particularly of the amino group.

    • Troubleshooting Steps:

      • Prepare solutions using deoxygenated solvents.

      • Handle the compound and its solutions under an inert atmosphere (e.g., in a glove box or by purging with nitrogen or argon).

      • Consider the addition of an antioxidant to the formulation, but ensure it is compatible with your experimental system.

      • Analyze the colored solution by HPLC with a photodiode array (PDA) detector to identify new peaks with different UV-Vis spectra.

Issue 3: Inconsistent Experimental Results or Loss of Activity
  • Possible Cause: Chemical Degradation. The active compound may be degrading over time, leading to a decrease in its effective concentration.

    • Troubleshooting Steps:

      • Use freshly prepared solutions for each experiment whenever possible.

      • Perform a stability study of the compound in your experimental medium to determine its degradation rate.

      • Develop and validate a stability-indicating analytical method (e.g., HPLC) to accurately quantify the parent compound in the presence of its degradants[6][7].

      • If degradation is confirmed, adjust experimental protocols to minimize the time the compound spends in solution before analysis or use.

Data Presentation

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterSparingly solubleThe molecule has both polar (amino, carboxamide) and nonpolar (phenyl, pyrazole ring) groups. Solubility is expected to be pH-dependent.
Methanol, EthanolSolublePolar protic solvents are likely to dissolve the compound due to hydrogen bonding capabilities.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, generally effective for a wide range of organic compounds.
Dichloromethane (DCM)Slightly solubleThe compound has some nonpolar character, but the polar functional groups may limit solubility.
HexaneInsolubleA nonpolar solvent, unlikely to dissolve the polar compound.

Disclaimer: This table provides predicted solubility based on the chemical structure. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method[8].

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C or 80 °C) in the dark.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the sample using a suitable analytical technique, such as HPLC with a PDA detector, to separate and detect the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Evaluate the peak purity of the parent compound to ensure that no degradation products are co-eluting.

    • Identify and characterize the major degradation products if necessary, for example, by using LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start prep_stock Prepare Stock Solution (1 mg/mL in MeOH/H2O) start->prep_stock acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (60°C, dark) prep_stock->thermal photo Photostability (UV light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC-PDA/LC-MS Analysis sampling->analysis data_eval Evaluate Data (% Degradation, Peak Purity) analysis->data_eval pathways Identify Degradation Pathways data_eval->pathways method Develop Stability-Indicating Method data_eval->method

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide hydrolysis_product 5-Amino-1-phenyl-1H- pyrazole-4-carboxylic acid + Ammonia parent->hydrolysis_product H2O, H+ or OH- oxidation_product Oxidized Species (e.g., colored products) parent->oxidation_product [O]

Caption: Potential degradation pathways for the compound.

troubleshooting_tree cluster_precip cluster_color cluster_incon issue Observed Issue in Solution precipitation Precipitation / Cloudiness issue->precipitation color_change Color Change issue->color_change inconsistency Inconsistent Results / Loss of Activity issue->inconsistency check_solubility Check Solubility precipitation->check_solubility analyze_precipitate Analyze Precipitate (Degradation?) precipitation->analyze_precipitate use_inert Use Inert Atmosphere color_change->use_inert add_antioxidant Consider Antioxidant color_change->add_antioxidant fresh_solution Use Fresh Solutions inconsistency->fresh_solution stability_study Perform Stability Study inconsistency->stability_study

Caption: Troubleshooting decision tree for common stability issues.

References

Technical Support Center: Scaling Up 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue ID Problem Potential Causes Suggested Solutions
TSG-001 Low yield of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate) - Inefficient mixing at larger scale.- Poor temperature control, leading to side reactions.- Catalyst deactivation or insufficient catalyst loading.- Incomplete reaction.- Implement more efficient mechanical stirring; consider impeller design for better solid suspension.- Improve reactor heat exchange capacity; adjust addition rates to manage exotherms.- Perform catalyst loading studies at pilot scale; consider catalyst stability and potential leaching.- Monitor reaction progress using in-process controls (e.g., HPLC, TLC) to determine optimal reaction time.
TSG-002 Formation of impurities during carbonitrile synthesis - Localized high concentrations of reactants due to poor mixing.- Reaction temperature too high, promoting side product formation.- Presence of impurities in starting materials.- Optimize reactant addition rates and locations.- Maintain strict temperature control throughout the reaction.- Ensure the purity of starting materials (phenylhydrazine, malononitrile, and triethyl orthoformate) meets specifications.
TSG-003 Incomplete hydrolysis of the carbonitrile to the carboxamide - Insufficient reaction time or temperature.- Inadequate concentration of acid or base catalyst.- Poor solubility of the carbonitrile intermediate in the reaction medium.- Extend reaction time and/or moderately increase the temperature, monitoring for by-product formation.- Optimize the concentration of the hydrolysis agent (e.g., sulfuric acid, potassium hydroxide).- Co-solvents may be necessary to improve solubility at a larger scale.
TSG-004 Over-hydrolysis to the corresponding carboxylic acid - Reaction conditions (temperature, time, catalyst concentration) are too harsh.- The amide product is more susceptible to hydrolysis under the reaction conditions.[1][2]- Employ milder hydrolysis conditions, such as using potassium hydroxide in tert-butyl alcohol or an alkaline solution of hydrogen peroxide.[2]- Carefully monitor the reaction and quench it as soon as the desired conversion is reached.
TSG-005 Difficulties in product isolation and purification - Product precipitation in an unmanageable form (e.g., very fine particles, oiling out).- Inefficient filtration at a larger scale.- Co-precipitation of impurities.- Optimize crystallization conditions (solvent system, cooling rate, seeding) to control particle size.- Select appropriate large-scale filtration equipment (e.g., centrifuge, filter press).- Implement a purification step before final crystallization, such as a carbon treatment or a reslurry in a suitable solvent.
TSG-006 Catalyst deactivation and recovery issues (for catalyzed synthesis of the carbonitrile) - Catalyst poisoning by impurities in the feedstock.- Physical degradation of the catalyst due to mechanical stress.- Inefficient separation of the catalyst from the reaction mixture.- Purify starting materials to remove potential catalyst poisons.- Select a robust catalyst support and optimize stirring to minimize attrition.- Develop a clear and efficient protocol for catalyst filtration and washing. For some catalysts, recyclability has been demonstrated for several cycles.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, the key intermediate?

A1: The primary challenges in scaling up the synthesis of the carbonitrile intermediate include:

  • Heat Management: The reaction can be exothermic, and the surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[4][5] This can lead to temperature gradients and the formation of byproducts.

  • Mass Transfer: Ensuring efficient mixing of reactants, especially in multi-component reactions, becomes more difficult at a larger scale.[4][6] Inadequate mixing can result in localized high concentrations, leading to side reactions and lower yields.

  • Solid Handling: If any of the reactants or the product are solids, their handling and transfer in large quantities can be problematic, potentially leading to losses and operational difficulties.

  • Catalyst Performance and Recovery: For catalytic processes, maintaining catalyst activity and achieving efficient recovery and reuse at scale can be complex. Catalyst deactivation can occur due to impurities or mechanical stress.[3]

Q2: What are the recommended methods for the hydrolysis of the 4-carbonitrile group to the 4-carboxamide at an industrial scale?

A2: The hydrolysis of the nitrile to the amide must be carefully controlled to prevent further hydrolysis to the carboxylic acid.[1][7] For large-scale production, the following methods can be considered:

  • Controlled Acid Hydrolysis: Using concentrated sulfuric acid at a controlled temperature is a common method. The reaction needs to be carefully monitored to stop it at the amide stage. A procedure involves adding the pulverized carbonitrile to stirred, concentrated sulfuric acid, followed by quenching in water and neutralization.

  • Alkaline Hydrolysis with Peroxide: A milder method involves using an alkaline solution of hydrogen peroxide.[2] This can provide higher selectivity for the amide over the carboxylic acid.

  • Biocatalytic Hydrolysis: The use of nitrile hydratase enzymes can offer high selectivity and mild reaction conditions (neutral pH and room temperature), which is advantageous for large-scale, green manufacturing.[8]

Q3: How can I minimize the formation of the carboxylic acid impurity during the hydrolysis step?

A3: To minimize the formation of the corresponding carboxylic acid, consider the following:

  • Milder Reagents: Avoid overly harsh conditions. Reagents like potassium hydroxide in tert-butyl alcohol have been shown to be effective for the selective conversion of nitriles to amides.[9]

  • Strict Temperature and Time Control: Lowering the reaction temperature and carefully monitoring the reaction progress to stop it once the starting material is consumed can prevent over-hydrolysis.

  • pH Control: The hydrolysis of nitriles is pH-dependent.[7] Maintaining the optimal pH throughout the reaction is crucial for selectivity.

Q4: What are the key safety considerations when scaling up this process?

A4: Key safety considerations include:

  • Thermal Hazards: Thoroughly characterize the exothermicity of both the pyrazole synthesis and the hydrolysis step using techniques like reaction calorimetry to prevent runaway reactions.[6]

  • Reagent Handling: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment and in a well-ventilated area. Concentrated acids and bases used in the hydrolysis step are corrosive.

  • Pressure Build-up: If reactions are run in closed systems, the potential for pressure build-up from evolved gases or solvent boiling must be assessed and mitigated.

  • Dust Explosion: If the final product or intermediates are fine powders, the risk of a dust explosion during handling and drying operations should be evaluated.

Quantitative Data

Table 1: Comparison of Laboratory-Scale Synthesis Methods for 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

Method Catalyst Solvent Temperature (°C) Time Yield (%) Reference
Conventional Heating Acetic AcidEthanolRefluxOvernight83N/A
Catalytic One-Pot LDH@PTRMS@DCMBA@CuIH₂O/EtOH5515-27 min85-93[10]
Catalytic One-Pot Fe₃O₄@SiO₂@Tannic acidN/A (Solvent-free)8030 min95[11]
Conventional Heating NoneEthanolRefluxN/AHighN/A

Table 2: Potential Effects of Scaling Up on Process Parameters

Parameter Lab Scale Pilot/Industrial Scale Potential Challenges and Considerations
Mixing Magnetic stirring, efficientMechanical stirring, potential for dead zonesImpeller design and agitation speed are critical for maintaining homogeneity.[4]
Heat Transfer High surface area to volume ratio, rapid heating/coolingLow surface area to volume ratio, slower heat dissipationRequires robust reactor cooling/heating systems; may need to adjust addition rates.[4][5]
Reaction Time Typically shorterMay be longer due to slower heating/cooling and addition ratesNeed to re-optimize reaction times at scale.
Solvent Usage Higher solvent to reactant ratio is commonLower solvent to reactant ratio is preferred for efficiencyReduced solvent volume can increase reaction rates but may also lead to solubility and viscosity issues.[4]
Product Isolation Simple filtration, evaporationRequires large-scale filtration (e.g., centrifuges) and drying equipmentCrystallization conditions need to be re-developed to ensure manageable particle size and purity.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate)

This protocol is based on a typical laboratory-scale multi-component reaction and should be optimized for larger scales.

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, condenser, and temperature probe, add ethanol.

  • Reactant Addition: Add phenylhydrazine (1.0 eq.), malononitrile (1.0 eq.), and triethyl orthoformate (1.1 eq.) to the ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Crystallization: Cool the reaction mixture to room temperature, and then further cool to 0-5 °C to induce crystallization of the product.

  • Isolation: Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Hydrolysis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile to this compound

This protocol is a general guideline for controlled acid hydrolysis and requires careful optimization.

  • Reaction Setup: To a reactor equipped with a robust mechanical stirrer and temperature control, add concentrated sulfuric acid (e.g., 5-10 volumes relative to the carbonitrile).

  • Reactant Addition: Cool the sulfuric acid to 0-10 °C. Slowly add the pulverized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in portions, ensuring the temperature does not exceed 25 °C.

  • Reaction: Stir the mixture at ambient temperature for 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction by HPLC to track the disappearance of the starting material and the formation of the amide and any carboxylic acid by-product.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Adjust the pH of the aqueous solution to 7-8 with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while maintaining a low temperature. The product will precipitate.

  • Isolation: Isolate the solid product by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Carbonitrile Synthesis cluster_step2 Step 2: Hydrolysis cluster_purification Purification Phenylhydrazine Phenylhydrazine Reactor1 Reactor (Ethanol, Reflux) Phenylhydrazine->Reactor1 Malononitrile Malononitrile Malononitrile->Reactor1 TEOF Triethyl Orthoformate TEOF->Reactor1 Intermediate 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Reactor1->Intermediate Reactor2 Reactor (Controlled Temperature) Intermediate->Reactor2 H2SO4 Conc. Sulfuric Acid H2SO4->Reactor2 Quench Quenching (Ice Water) Reactor2->Quench Neutralize Neutralization (Base) Quench->Neutralize Final_Product 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Neutralize->Final_Product Filtration Filtration Final_Product->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Tree Start Low Final Product Yield Check_Step1 Analyze yield of carbonitrile intermediate Start->Check_Step1 Low_Yield1 Low Intermediate Yield Check_Step1->Low_Yield1 Low Low_Yield2 Low Yield in Hydrolysis Check_Step1->Low_Yield2 Acceptable Mixing Improve Mixing Low_Yield1->Mixing Temp_Control1 Optimize Temperature Low_Yield1->Temp_Control1 Catalyst Check Catalyst Low_Yield1->Catalyst Incomplete_Hydrolysis Incomplete Hydrolysis? Low_Yield2->Incomplete_Hydrolysis Over_Hydrolysis Over-hydrolysis? Low_Yield2->Over_Hydrolysis Increase_Time_Temp Increase Time/Temp Incomplete_Hydrolysis->Increase_Time_Temp Milder_Conditions Use Milder Conditions Over_Hydrolysis->Milder_Conditions

Caption: Troubleshooting decision tree for low product yield.

ScaleUp_Factors ScaleUp Scaling Up Production Heat_Transfer Heat Transfer (Decreased SA:V Ratio) ScaleUp->Heat_Transfer Mixing Mixing Efficiency ScaleUp->Mixing Kinetics Reaction Kinetics ScaleUp->Kinetics Purity Yield & Purity Heat_Transfer->Purity Impacts Mixing->Purity Impacts Kinetics->Purity Impacts

Caption: Key factors influencing yield and purity during scale-up.

References

Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of pyrazole derivative NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?

This is a common observation and is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out.[1][2]

  • Troubleshooting:

    • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange. This may allow you to resolve the separate signals for the C3 and C5 positions of each tautomer.[3]

    • Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing distinct signals. In contrast, protic solvents or those that can form strong hydrogen bonds may accelerate the exchange.[1]

    • Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer. Solid-state NMR (CP/MAS) can be used to identify the dominant tautomeric form in the solid phase, which can then be compared to the solution-state data.[4][5]

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?

The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[6] Several factors can contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange leads to a broadening of the signal, sometimes to the point where it merges with the baseline.

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of the attached proton, leading to a broader signal.

  • Solvent: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, making it undetectable in the ¹H NMR spectrum.

  • Troubleshooting:

    • Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water.

    • Vary the Concentration: Changes in concentration can affect the rate of intermolecular proton exchange.

    • ¹⁵N NMR: If you have an ¹⁵N-labeled compound, you can directly observe the nitrogen signals and their coupling to protons, which can provide valuable information about the tautomeric state.

Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

unambiguous assignment can be challenging but is achievable through a combination of 1D and 2D NMR techniques.

  • Typical Chemical Shift Ranges: Use established chemical shift ranges as a starting point.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for assignment. For example, the H4 proton will show a correlation to both the C3 and C5 carbons. The N-H proton (if observable) can show correlations to C3 and C5, helping to identify them.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help determine the spatial proximity of different protons. For instance, you can observe NOEs between the protons of a substituent and the adjacent ring protons, confirming its position.[7]

Troubleshooting Guides

Guide 1: Distinguishing Between Tautomers

Problem: You have synthesized a 3(5)-substituted pyrazole and need to determine the major tautomer in solution.

Workflow Diagram:

Tautomer_Analysis A Initial ¹H and ¹³C NMR at Room Temperature B Observe Broad/Averaged Signals for C3/C5? A->B C Tautomeric Equilibrium is Fast B->C Yes F Integrate Signals to Determine Tautomer Ratio B->F No (Signals are sharp) D Acquire Low-Temperature NMR Spectra C->D E Observe Separate Signals for Tautomers? D->E E->F Yes G Consider Solvent Change (e.g., to non-polar) E->G No H No Resolution: Exchange Remains Too Fast E->H No G->D I Run Solid-State NMR (CP/MAS) H->I J Identify Dominant Tautomer in Solid State I->J

Caption: Workflow for distinguishing pyrazole tautomers.

Experimental Protocol: Low-Temperature NMR

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent that has a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.

  • Analysis: Integrate the signals of the resolved tautomers to determine their relative concentrations.[3]

Data Presentation: Tautomer Ratios

CompoundSolventTemperature (K)Tautomer A (%)Tautomer B (%)
3(5)-MethylpyrazoleHMPT2536040
3(5)-PhenylpyrazoleTHF-d₈2138515

Note: Data is illustrative.

Guide 2: Assigning Signals in a Disubstituted Pyrazole

Problem: You have a 3,4-disubstituted pyrazole and need to assign the H5 and C5 signals.

Workflow Diagram:

Signal_Assignment A Acquire ¹H and ¹³C NMR B Acquire 2D HSQC Spectrum A->B C Correlate Directly Bonded ¹H and ¹³C Signals B->C D Acquire 2D HMBC Spectrum C->D E Identify H4 (likely a singlet) D->E G Identify H5 (likely a singlet) D->G F Observe H4 to C3 and C5 Correlations E->F I Final Assignment of C3, C4, C5 and H4, H5 F->I H Observe H5 to C4 and C3 Correlations G->H H->I

Caption: Workflow for signal assignment using 2D NMR.

Experimental Protocol: HMBC Spectroscopy

  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.

  • Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Set the key HMBC parameter, J(C,H), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).

  • Acquisition: Run the HMBC experiment. This may take several hours depending on the sample concentration.

  • Processing and Analysis: Process the 2D data and look for cross-peaks that indicate long-range correlations. For example, a cross-peak between the proton at position 4 and a carbon at position 5 will confirm the C5 assignment.

Data Presentation: Expected HMBC Correlations

ProtonCorrelates to Carbon(s)
H4 C3, C5, C(substituent at C4)
H5 C3, C4, C(substituent at N1, if any)
N-H C3, C5

Disclaimer: This guide provides general advice. Specific experimental conditions may need to be optimized for your particular compound and instrumentation.

References

addressing low bioactivity of synthesized 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide who are experiencing lower than expected biological activity.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to low bioactivity of your synthesized compound.

Question: My synthesized this compound shows poor or no biological activity in my assays. What are the potential causes?

Answer: Low bioactivity can stem from several factors, ranging from the purity of the compound to the design of the biological assay. Here are the primary areas to investigate:

  • Compound Integrity and Purity:

    • Incorrect Structure: Was the synthesized molecule unequivocally confirmed to be this compound? It is crucial to verify the structure using analytical methods such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR. For instance, in the ¹H-NMR spectra of similar pyrazole-carboxamides, the CONH protons are typically observed between δ = 10.94–10.76 ppm[1]. The absence of expected peaks or the presence of unexpected signals could indicate an isomeric product or an entirely different molecule.

    • Impurities: The presence of unreacted starting materials, by-products, or residual solvents can interfere with the biological assay, leading to inaccurate results or masking the true activity of the compound. Purification via recrystallization or column chromatography is essential, and purity should be assessed using techniques like HPLC.

    • Compound Degradation: Pyrazole derivatives can be susceptible to degradation under certain conditions. Ensure proper storage of the compound (cool, dry, and dark place). The compound's stability in the assay buffer and under assay conditions (e.g., temperature, pH) should also be considered.

  • Synthesis-Related Issues:

    • Reaction Conditions: The synthesis of pyrazole derivatives can be sensitive to reaction conditions. For example, the reaction of phenylhydrazine with various precursors is a common route[2][3]. Variations in temperature, reaction time, solvent, and catalyst can lead to the formation of different regioisomers or by-products, which may lack the desired bioactivity.

    • Tautomerism: Pyrazoles can exist in different tautomeric forms. While this is less of an issue for 1-substituted pyrazoles like the one , it's a factor to be aware of in pyrazole chemistry as different tautomers can have different biological activities[4].

  • Assay and Experimental Design:

    • Solubility: Poor solubility of the compound in the assay medium can lead to a lower effective concentration than intended, resulting in apparent low activity. It's crucial to ensure the compound is fully dissolved. Using a co-solvent like DMSO is common, but the final concentration of the co-solvent should be low enough to not affect the biological system.

    • Compound-Target Interaction: The inherent bioactivity of this compound itself might be low for your specific target. This compound is often used as a scaffold or starting material for the synthesis of more complex, fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which may possess higher potency[2][5]. The structure-activity relationship (SAR) of pyrazole derivatives is critical; substitutions on the pyrazole ring significantly influence biological effects[6].

    • Assay Specificity: Ensure the chosen assay is appropriate for the expected mechanism of action. Pyrazole derivatives have been reported to act on a wide range of targets, including kinases (like FGFR, JAKs), enzymes, and receptors[4][7]. If your compound is designed as a kinase inhibitor, a whole-cell proliferation assay might not show strong effects if the kinase is not a primary driver of proliferation in that cell line.

Question: How can I improve the bioactivity of my compound?

Answer: If you have confirmed the identity and purity of your compound, consider the following strategies:

  • Structural Modification: this compound is a versatile building block[2]. The amino group at position 5 and the carboxamide group at position 4 are key sites for chemical reactions to create more complex and potent derivatives[2]. For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors with nanomolar activities[7][8].

  • Target Selection: Research the known biological targets of pyrazole derivatives to align your assays with pathways where these compounds are known to be active. For instance, pyrazoles are components of drugs targeting Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs)[4][7].

  • In Silico Analysis: Use computational tools for molecular docking and SAR studies to predict the binding of your compound to specific targets and to guide the design of more potent analogs[9].

Experimental Protocols

Below are detailed methodologies for the synthesis of a pyrazole derivative and a common bioassay for activity evaluation.

Protocol 1: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol is a general method adapted from literature for the synthesis of 5-aminopyrazole derivatives, which are structurally related to the topic compound. This multi-component reaction is efficient and demonstrates a common synthetic route[3][10][11][12].

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (as solvent)

  • Catalyst (e.g., a few drops of piperidine or a specific catalyst like LDH@PTRMS@DCMBA@CuI[11])

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in ethanol.

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 55°C or reflux)[11].

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If not, the solvent may need to be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivative.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method to assess the effect of a synthesized compound on the proliferation of cancer cell lines[13].

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The bioactivity of pyrazole derivatives is highly dependent on their substitution patterns. The following tables summarize reported IC₅₀ values for various derivatives.

Table 1: Pan-FGFR Inhibitory Activity of 5-Amino-1H-pyrazole-4-carboxamide Derivatives [7]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR2 V564F IC₅₀ (nM)
10h 46419962

Table 2: Antiproliferative Activity of Compound 10h against Cancer Cell Lines [7]

Cell LineCancer TypeIC₅₀ (nM)
NCI-H520 Lung Cancer19
SNU-16 Gastric Cancer59
KATO III Gastric Cancer73

Table 3: Antifungal Activity of Pyrazole Carboxamide Thiazole Derivatives against Valsa mali [9]

CompoundEC₅₀ (mg/L)
6i 1.77
19i 1.97
Boscalid (Control) 9.19

Signaling Pathways & Workflows

Visualizing experimental workflows and biological pathways can aid in understanding the experimental process and the compound's mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow from compound synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Purification Purification (Recrystallization, Chromatography) Synthesis->Purification NMR NMR Purification->NMR MS Mass Spec Purification->MS FTIR FT-IR Purification->FTIR Purity Purity Check (HPLC) Purification->Purity Assay In Vitro Bioassay (e.g., MTT, Enzyme Assay) Purity->Assay Data Data Analysis (IC50/EC50 Calculation) Assay->Data SAR SAR Analysis Data->SAR

Caption: General experimental workflow for synthesis and bioactivity assessment.

FGFR Signaling Pathway

Derivatives of this compound have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation and survival.

cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Compound 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Derivative Compound->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazole derivatives.

References

Validation & Comparative

A Comparative Guide to the Validation of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide as a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel investigational Fibroblast Growth Factor Receptor (FGFR) inhibitor, 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, with currently approved FGFR inhibitors. The objective is to present a clear, data-driven validation of its potential, supported by experimental evidence and detailed methodologies.

Introduction to FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers. Consequently, FGFRs have emerged as a significant therapeutic target in oncology. Several FGFR inhibitors have received FDA approval, including erdafitinib, pemigatinib, futibatinib, and infigratinib, demonstrating the clinical potential of targeting this pathway.[1][2] This guide evaluates a novel pyrazole-based compound, this compound, as a pan-FGFR covalent inhibitor, comparing its preclinical efficacy with these established drugs.

Comparative Efficacy: In Vitro Data

The following tables summarize the in vitro potency of this compound (represented by its derivative, compound 10h) and approved FGFR inhibitors against various FGFR isoforms and cancer cell lines.

Table 1: Biochemical Potency Against FGFR Isoforms (IC50, nM)

CompoundFGFR1FGFR2FGFR3FGFR4FGFR2 V564F MutantReference
This compound (10h) 464199-62[3]
Erdafitinib1.22.53.05.7-[4]
Pemigatinib0.40.51.230>300[5][6]
Futibatinib1.81.41.63.7-[2]
Infigratinib0.91.41.060>300[5][7]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)

CompoundNCI-H520 (Lung Cancer)SNU-16 (Gastric Cancer)KATO III (Gastric Cancer)Reference
This compound (10h) 195973[3]
Erdafitinib-22.1 (FGFR2 amplified)-[4]
Pemigatinib--<15[8]
Futibatinib--~1-50 (FGFR amplified)[2]
Infigratinib-Potent inhibition-[9]

Signaling Pathway and Experimental Workflow

To validate a novel FGFR inhibitor, a series of experiments are conducted to determine its efficacy and mechanism of action. The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for inhibitor validation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Phosphorylation STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Inhibitor->FGFR Inhibition

Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical Biochemical Assays (Kinase Activity, IC50) CellBased Cell-Based Assays (Proliferation, Apoptosis) Biochemical->CellBased Signaling Signaling Pathway Analysis (Western Blot) CellBased->Signaling Xenograft Tumor Xenograft Models Signaling->Xenograft PD Pharmacodynamics (Target Engagement) Xenograft->PD Toxicity Toxicity Studies Xenograft->Toxicity

Figure 2: A typical experimental workflow for the validation of a novel FGFR inhibitor.

Detailed Experimental Protocols

FGFR Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of the test compound in inhibiting the kinase activity of different FGFR isoforms.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • ATP.

  • Poly(Glu, Tyr) 4:1 substrate.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compound (this compound derivative) and reference inhibitors dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound/DMSO control to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines with known FGFR alterations.

Materials:

  • Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III).

  • Complete cell culture medium.

  • Test compound and reference inhibitors dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, SRB).

  • 96-well plates.

  • Plate reader capable of luminescence or absorbance detection.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or reference inhibitors. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.[8]

  • Record the luminescent signal using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

Western Blot Analysis of FGFR Signaling

Objective: To confirm that the test compound inhibits the FGFR signaling pathway in cells.

Materials:

  • Cancer cell lines with activated FGFR signaling.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT.

  • Secondary antibodies conjugated to HRP.

  • Protein electrophoresis and transfer equipment.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture the cells and treat them with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of FGFR and its downstream targets.

Logical Comparison Framework

The validation of a novel FGFR inhibitor like this compound involves a hierarchical approach, starting from its basic biochemical activity and progressing to its effects in complex biological systems.

Comparison_Logic cluster_level1 Level 1: Biochemical Potency cluster_level2 Level 2: Cellular Efficacy cluster_level3 Level 3: In Vivo Activity & Safety cluster_comparison Comparison with Approved Inhibitors NodeA This compound (Compound 10h) IC50 vs FGFR1/2/3/mutant NodeB Anti-proliferative Activity (IC50 in Cancer Cell Lines) NodeA->NodeB Approved Erdafitinib, Pemigatinib, Futibatinib, Infigratinib (Published Data) NodeA->Approved Compare IC50s NodeC Inhibition of Downstream Signaling (p-FGFR, p-ERK) NodeB->NodeC NodeB->Approved Compare Cellular Potency NodeD Tumor Growth Inhibition (Xenograft Models) NodeC->NodeD NodeE Pharmacokinetics & Pharmacodynamics NodeD->NodeE NodeF Toxicity Profile NodeD->NodeF NodeD->Approved Compare In Vivo Efficacy NodeF->Approved Compare Safety Profiles

Figure 3: Logical framework for comparing the novel inhibitor with approved drugs.

Conclusion

The preliminary in vitro data for this compound derivative 10h demonstrates potent and selective inhibitory activity against multiple FGFR isoforms, including a clinically relevant gatekeeper mutant.[3] Its anti-proliferative effects in various cancer cell lines are comparable to those of some approved FGFR inhibitors. Further investigation, particularly in vivo studies to assess its efficacy in tumor models and to establish its safety profile, is warranted. This guide provides the foundational data and experimental framework necessary for the continued evaluation of this promising new compound as a potential therapeutic agent for FGFR-driven cancers.

References

A Comparative Guide to 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide and Other Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various protein kinases and other enzymes. This guide provides a comparative overview of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide and its derivatives against other notable pyrazole-based inhibitors, supported by experimental data and detailed protocols.

Overview of Pyrazole-Based Inhibitors

Pyrazole-containing compounds have demonstrated significant therapeutic potential by targeting a wide range of enzymes involved in critical cellular processes. Their versatility allows for the development of inhibitors for protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs), as well as other enzymes like dihydroorotate dehydrogenase (DHODH).

This compound Scaffold as a Kinase Inhibitor

The 5-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a promising framework for the design of kinase inhibitors. Recent studies have highlighted the potential of derivatives of this scaffold as potent and covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and migration, and are often dysregulated in cancer.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory activities of a representative 5-amino-1H-pyrazole-4-carboxamide derivative and other pyrazole-based inhibitors against their respective targets.

Table 1: Inhibitory Activity of a 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) Against FGFRs [1]

TargetIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Table 2: Anti-proliferative Activity of a 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) in Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Table 3: Inhibitory Activity of Other Pyrazole-Based Kinase Inhibitors

Compound Name/ReferenceTarget(s)IC50 (nM)
AZD4547FGFR1, FGFR2, FGFR32, 2.5, 2
CH5183284/Debio 1347FGFR1, FGFR2, FGFR39.3, 7.6, 22
Compound 8t[2]FLT3, CDK2, CDK40.089, 0.719, 0.770
FN-1501[2]FLT3, CDK2, CDK42.33, 1.02, 0.39

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the validation and comparison of inhibitor performance. Below are representative protocols for key assays.

In Vitro Kinase Assay (for FGFR Inhibitors)

This protocol is adapted from methodologies used for evaluating FGFR inhibitors.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human FGFR kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)

  • ATP solution

  • Peptide substrate (e.g., Poly(E,Y)4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).

  • Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.

  • Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.[5][6][7][8]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., NCI-H520, SNU-16, KATO III)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway Dimerization->PLCg_PKC Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_downstream Mechanism of Action Compound_Synthesis Compound Synthesis & Characterization Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay MTT_Assay Cell Viability (MTT) Assay (IC50 Determination) Kinase_Assay->MTT_Assay Identified potent compounds Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (Target Engagement) MTT_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis MTT_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay MTT_Assay->Apoptosis_Assay

Caption: General workflow for the evaluation of pyrazole-based inhibitors.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent kinase inhibitors, particularly targeting the FGFR family. The data presented for its derivatives demonstrate promising nanomolar efficacy in both biochemical and cell-based assays. When compared to other pyrazole-based inhibitors, the specific derivative shows comparable or, in some cases, superior activity against its intended targets. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Future research should focus on the direct evaluation of this compound and the continued exploration of its derivatives to optimize potency, selectivity, and pharmacokinetic properties for the development of novel therapeutics.

References

Head-to-Head Comparison: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, head-to-head comparison of a kinase inhibitor derived from the 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold with established kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

It is important to note that while this compound is a versatile scaffold for the synthesis of pharmacologically active compounds, publicly available literature does not contain specific kinase inhibitory activity data (such as IC50 values) for the parent compound itself. The focus of this comparison is therefore on a potent derivative, compound 10h , as described in recent studies, which has been identified as a pan-Fibroblast Growth Factor Receptor (pan-FGFR) covalent inhibitor.[1]

Introduction to the Core Scaffold

This compound serves as a foundational structure in the development of various heterocyclic compounds with therapeutic potential.[2] Its derivatives have been a subject of interest in medicinal chemistry, leading to the discovery of molecules with significant biological activities, including the inhibition of protein kinases. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of kinase inhibitors is, therefore, a major focus of modern drug discovery.

Comparative Analysis of a this compound Derivative

This comparison focuses on a representative derivative, compound 10h , a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The aberrant activation of FGFRs is a known driver in various cancers.[1] The inhibitory activity of compound 10h is compared with several well-established, clinically relevant FGFR inhibitors.

Data Presentation: Kinase Inhibitory Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of compound 10h and other known FGFR inhibitors against different FGFR family members. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)Notes
Compound 10h (Derivative) FGFR1 46 A covalent inhibitor derived from the this compound scaffold.[1]
FGFR2 41 Demonstrates nanomolar activity against multiple FGFR family members.[1]
FGFR3 99 Also shows activity against the FGFR2 V564F gatekeeper mutant (IC50 = 62 nM), which is a common mechanism of drug resistance.[1]
Infigratinib (BGJ398) FGFR10.9A potent and selective inhibitor of FGFR1, 2, and 3.
FGFR21.4
FGFR31.0
Erdafitinib (JNJ-42756493) FGFR11.2A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma.
FGFR22.5
FGFR33.0
Pemigatinib (INCB054828) FGFR10.4A selective FGFR inhibitor approved for the treatment of cholangiocarcinoma.
FGFR20.5
FGFR31.0

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is critical for accurate interpretation and replication. Below is a representative protocol for a biochemical kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Example for FGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human FGFR kinase domain

  • Peptide substrate (e.g., Poly(E,Y)4:1)

  • Adenosine triphosphate (ATP), radioactively labeled (e.g., [γ-³³P]ATP) or non-radioactive for luminescence-based assays

  • Test compound (e.g., Compound 10h) and control inhibitors (e.g., Infigratinib)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well or 384-well assay plates

  • Filter mats or beads for separating phosphorylated substrate (for radiometric assays)

  • Luminescence plate reader (for luminescence-based assays)

  • Stop solution (e.g., EDTA)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in dimethyl sulfoxide (DMSO). Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: a. In each well of the assay plate, add the test compound at various concentrations. b. Add the recombinant FGFR kinase to each well. c. Incubate the compound and kinase mixture for a predefined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction: a. Prepare a solution of the peptide substrate and ATP in the kinase reaction buffer. b. Add the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) to chelate the Mg²⁺ ions required for kinase activity.

  • Detection of Phosphorylation:

    • For Radiometric Assays: Spot the reaction mixture onto a filter mat. Wash the filter mat to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate retained on the filter mat using a scintillation counter.

    • For Luminescence-Based Assays (e.g., ADP-Glo™): Add a reagent that converts the ADP generated during the kinase reaction to a detectable luminescent signal. Read the luminescence using a plate reader.

  • Data Analysis: a. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Activates Compound_10h Compound 10h (Covalent Inhibitor) Compound_10h->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound 10h.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Compound 10h start->compound_prep reaction_setup Add Compound and FGFR Kinase to Plate compound_prep->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation reaction_initiation Add ATP/Substrate Mix to Initiate Reaction pre_incubation->reaction_initiation incubation Incubate at 30°C reaction_initiation->incubation reaction_stop Stop Reaction (Add EDTA) incubation->reaction_stop detection Detect Phosphorylation (e.g., Luminescence) reaction_stop->detection data_analysis Analyze Data and Calculate IC50 detection->data_analysis end End data_analysis->end

References

In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the emerging potential of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives in oncology. This guide focuses on their efficacy as pan-FGFR inhibitors, supported by available preclinical data.

The relentless pursuit of novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds, among which this compound derivatives have emerged as a promising class of kinase inhibitors. These compounds have demonstrated significant potential, particularly as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is frequently dysregulated in various cancers. This guide provides a comparative overview of the efficacy of these derivatives, with a focus on their in vivo performance and the underlying experimental evidence.

Comparative Efficacy of a Lead Compound

Recent studies have highlighted a representative compound from this class, designated as 10h , which has shown potent and broad-spectrum inhibitory activity against multiple FGFR isoforms. While detailed in vivo comparative data with other derivatives of the same core structure is limited in publicly accessible literature, the preclinical data for compound 10h provides a strong benchmark for the therapeutic potential of this chemical series. The compound has been evaluated for its ability to inhibit key FGFRs and suppress the proliferation of cancer cell lines with FGFR pathway activation.

In Vitro Inhibitory and Anti-proliferative Activity of Compound 10h

The following table summarizes the in vitro potency of compound 10h against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.

Target/Cell LineIC50 (nM)Cancer TypeReference
Biochemical Assays
FGFR146-[1]
FGFR241-[1]
FGFR399-[1]
FGFR2 V564F Mutant62-[1]
Cell-Based Assays
NCI-H52019Lung Cancer[1]
SNU-1659Gastric Cancer[1]
KATO III73Gastric Cancer[1]

Mechanism of Action: Targeting the FGFR Signaling Pathway

The anticancer activity of these this compound derivatives is primarily attributed to their potent inhibition of the FGFR signaling cascade. Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in a variety of solid tumors. By inhibiting FGFRs, these compounds can block downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT Proliferation Cell Proliferation & Survival PLCg->Proliferation MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT STAT->Proliferation AKT->Proliferation MAPK->Proliferation Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Derivatives Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Inhibition.

Experimental Protocols

Detailed in vivo efficacy studies are crucial for the clinical translation of these promising compounds. While specific in vivo data for compound 10h was not available in the reviewed literature, a general experimental workflow for evaluating such compounds in xenograft models is provided below. This protocol is based on established methodologies for testing anticancer agents in vivo.

In Vivo Tumor Xenograft Model Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a test compound in a cancer cell line-derived xenograft (CDX) model.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., KATO III, SNU-16) start->cell_culture injection Subcutaneous Injection of Cells into Immunocompromised Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with Vehicle or Test Compound randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) monitoring->endpoint endpoint->monitoring No analysis Tumor Excision and Data Analysis endpoint->analysis Yes end End analysis->end

References

A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide being investigated for a range of therapeutic applications, including as kinase inhibitors. The efficient synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Overview of Synthetic Strategies

Two principal synthetic strategies for the preparation of this compound have been identified in the literature. The most common is a two-step process involving the initial synthesis of the corresponding carbonitrile intermediate, followed by hydrolysis. A more streamlined, though less directly documented for this specific compound, is a one-pot, three-component reaction.

Route 1: Two-Step Synthesis via Nitrile Intermediate

This classic and widely reported method involves two distinct stages:

  • Formation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: This step typically involves the condensation of phenylhydrazine with (ethoxymethylene)malononitrile.

  • Hydrolysis of the Nitrile: The carbonitrile is then hydrolyzed to the target carboxamide, often under acidic or basic conditions.

Route 2: One-Pot, Three-Component Synthesis

This approach, often highlighted for its efficiency and adherence to green chemistry principles, involves the simultaneous reaction of three starting materials to form the pyrazole ring. For the target compound, this would theoretically involve the reaction of phenylhydrazine, malononitrile, and a formaldehyde equivalent. While this method is well-documented for substituted analogues, specific data for the unsubstituted title compound is less common.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot, Three-Component Synthesis
Starting Materials Phenylhydrazine, (ethoxymethylene)malononitrilePhenylhydrazine, Malononitrile, Formaldehyde (or equivalent)
Key Intermediates 5-amino-1-phenyl-1H-pyrazole-4-carbonitrileArylidene malononitrile (in situ)
Overall Yield ~65-85%85-95% (reported for analogous compounds)[1]
Reaction Time 4-6 hours (Step 1) + 1.5-2 hours (Step 2)15-30 minutes (reported for analogous compounds)[1]
Purity Generally high after recrystallizationHigh, with simple purification reported[1]
Scalability Well-established and scalablePotentially scalable, though catalyst stability may be a factor
Process Simplicity Two distinct steps requiring isolation of intermediateSingle step, streamlined process
Green Chemistry Aspect Use of organic solvents, potential for strong acids/basesOften utilizes greener solvents (e.g., water/ethanol) and catalysts[1]

Experimental Protocols

Route 1: Two-Step Synthesis via Nitrile Intermediate

Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Procedure: A mixture of phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., N2) with magnetic stirring. To this solution, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization.[2]

Step 2: Hydrolysis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile to this compound

  • Procedure: To stirred, concentrated sulfuric acid (50 mL), pulverized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (11.8 g) is added portionwise, maintaining the temperature below 25°C. The resulting solution is stirred for 1.5 hours after complete dissolution. The reaction mixture is then carefully poured onto crushed ice. The pH of the solution is adjusted to 9-10 with concentrated ammonium hydroxide. The resulting solid precipitate is collected by filtration, washed with water, and dried to yield the product.[3] Recrystallization from an appropriate solvent (e.g., acetone-hexane) can be performed for further purification.[3]

Route 2: One-Pot, Three-Component Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Precursor to Carboxamide)
  • General Procedure (for analogous compounds): In a test tube, phenylhydrazine (1 mmol), an aldehyde (1 mmol, for the target compound, a formaldehyde equivalent would be used), and malononitrile (1 mmol) are mixed in a water/ethanol (1:1, 1 mL) solvent system. A catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) is added, and the mixture is stirred at 55°C.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration, and washed. The resulting carbonitrile would then be hydrolyzed as described in Route 1, Step 2.

Visualizing the Synthetic and Biological Pathways

To better illustrate the workflows and potential biological context of this compound, the following diagrams have been generated.

cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Synthesis A Phenylhydrazine + (ethoxymethylene)malononitrile B Reflux in Ethanol (4 hours) A->B C 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile B->C D Conc. H2SO4, then NH4OH C->D E This compound D->E F Phenylhydrazine + Malononitrile + Formaldehyde equivalent G Catalyst, H2O/EtOH (15-30 min) F->G H 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile G->H I Hydrolysis H->I J This compound I->J

Caption: Comparative workflow of the two main synthetic routes.

cluster_pathway Potential Signaling Pathway Inhibition GF Growth Factors FGFR FGFR GF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Target 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Derivatives Target->FGFR Covalent Inhibition

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

Both the two-step synthesis and the one-pot, three-component reaction present viable methods for the preparation of this compound. The traditional two-step route is well-documented and reliable, making it a robust choice for various lab scales. The one-pot synthesis, while requiring adaptation for this specific unsubstituted compound, offers significant advantages in terms of reaction time and efficiency, aligning with the principles of green chemistry. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired process efficiency. The information provided in this guide serves as a valuable resource for making an informed decision.

References

Validating Target Engagement of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended target within a cell is a critical step in the validation process. This guide provides a comparative overview of key experimental approaches to validate the cellular target engagement of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a scaffold found in numerous kinase inhibitors. This guide will use the p38 MAPK signaling pathway as a primary example, a common target for compounds with this chemical structure.

Comparative Analysis of Target Engagement Methodologies

A multi-faceted approach is often necessary to confidently validate target engagement. Below is a comparison of three orthogonal methods: direct target binding assessment using Cellular Thermal Shift Assay (CETSA), in vitro measurement of target activity via kinase assays, and cellular pathway modulation analysis through Western blotting.

Method Principle Information Gained Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.Direct evidence of target binding in a cellular environment.Label-free; applicable to intact cells and tissues; reflects physiological conditions.Not all proteins exhibit a clear thermal shift; can be technically challenging.
In Vitro Kinase Assay Quantifies the enzymatic activity of the purified target kinase in the presence of the inhibitor.Potency of the inhibitor (e.g., IC50 value).Highly quantitative; allows for direct comparison of inhibitor potency.Does not confirm target engagement in a cellular context; requires purified protein.
Western Blotting (Downstream Signaling) Detects changes in the phosphorylation state of downstream substrates of the target kinase.Functional consequence of target engagement in a cellular signaling pathway.Provides information on the compound's effect on cellular signaling; widely accessible.Indirect measure of target engagement; signaling pathways can be complex and have feedback loops.

Illustrative Performance Data

The following tables present hypothetical, yet representative, data for this compound and known p38 MAPK inhibitors. This data serves to illustrate the expected outcomes from the described experimental methodologies.

Table 1: Cellular Thermal Shift Assay (CETSA) Data
Compound Target Concentration Temperature (°C) Relative Soluble Protein (%) ΔTm (°C)
Vehicle (DMSO) p38 MAPK-45100-
5085
5550
6020
655
This compound p38 MAPK10 µM45100+5.5
5095
5580
6055
6525
SB203580 (Reference Inhibitor) p38 MAPK10 µM45100+6.0
5098
5588
6065
6530
Table 2: In Vitro Kinase Assay Data
Compound Target Kinase IC50 (nM)
This compound p38α85
SB203580 p38α50
BIRB 796 p38α38[1]
Table 3: Western Blot Analysis of Downstream Signaling
Treatment Target Analyzed Relative Phosphorylation Level (%)
Vehicle (DMSO) p-MK2 (T334)100
This compound (1 µM) p-MK2 (T334)25
SB203580 (1 µM) p-MK2 (T334)15

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for a clear understanding.

cluster_0 Upstream Signaling cluster_1 p38 MAPK Module cluster_2 Downstream Effects Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_MAPK p38 MAPK MKK3/6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Inhibitor->p38_MAPK HSP27 HSP27 MK2->HSP27 Inflammation/\nApoptosis Inflammation/ Apoptosis HSP27->Inflammation/\nApoptosis

Caption: p38 MAPK signaling pathway with inhibitor interaction.

cluster_0 Cellular Thermal Shift Assay (CETSA) A 1. Treat cells with compound or vehicle B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Analyze soluble protein by Western Blot C->D E 5. Quantify band intensity and plot melting curve D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_1 Western Blot for Downstream Signaling F 1. Treat cells with compound or vehicle G 2. Lyse cells and quantify protein F->G H 3. SDS-PAGE and protein transfer G->H I 4. Incubate with primary (e.g., anti-p-MK2) & secondary antibodies H->I J 5. Detect and quantify protein phosphorylation I->J

Caption: Workflow for Western blot analysis of downstream signaling.

Experimental Protocols

Detailed methodologies are provided for the key experiments discussed.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with this compound or a reference inhibitor at the desired concentration for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45-70°C) for 3 minutes using a thermal cycler. Cool the tubes at room temperature for 3 minutes.[2]

  • Lysis and Fractionation: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.[2] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., p38 MAPK).

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensities to the lowest temperature point (or a loading control). Plot the relative band intensity against temperature to generate melting curves. The change in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

In Vitro Kinase Assay Protocol
  • Reaction Setup: In a microplate, prepare a reaction mixture containing the purified active target kinase (e.g., recombinant p38α), a suitable substrate (e.g., ATF2), and the kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a reference inhibitor to the reaction wells. Include a no-inhibitor control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by measuring the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting Protocol for Downstream Signaling
  • Cell Treatment and Lysis: Treat cells with this compound or a reference inhibitor for a specified time. Include a vehicle control and a positive control (e.g., a known activator of the pathway). After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[3]

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a downstream target (e.g., anti-phospho-MK2 at Thr334). After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[4]

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the downstream protein (e.g., anti-total-MK2) or a housekeeping protein (e.g., GAPDH or β-actin). Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.

References

Benchmarking 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives Against Current Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of novel 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives against established cancer therapies. The focus is on their potential as targeted inhibitors of key oncogenic signaling pathways, specifically Fibroblast Growth Factor Receptors (FGFR) and Fms-like Tyrosine Kinase 3 (FLT3).

Executive Summary

Recent preclinical studies have highlighted a new series of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent pan-FGFR covalent inhibitors.[1] These compounds show promise in overcoming the drug resistance that can emerge with existing FGFR inhibitors.[1] This guide benchmarks the available preclinical data for one such derivative, compound 10h , against approved FGFR inhibitors for relevant cancer types. Additionally, it contextualizes the broader class of pyrazole derivatives as potential FLT3 inhibitors, comparing their hypothetical efficacy with that of approved drugs for Acute Myeloid Leukemia (AML).

Part 1: Targeting the FGFR Signaling Pathway

Aberrant FGFR signaling is a known driver in various cancers, including lung and gastric cancers. Several targeted therapies have been approved to inhibit this pathway.

Current Standard of Care: Approved FGFR Inhibitors

The current standard of care for cancers with FGFR alterations includes several small molecule tyrosine kinase inhibitors (TKIs). These include:

  • Pemigatinib (INCB054828): Approved for advanced cholangiocarcinoma with FGFR2 fusions or rearrangements.[2][3]

  • Infigratinib (BGJ398): Has shown clinical activity in cholangiocarcinoma and urothelial carcinoma with FGFR alterations.[4][5]

  • Erdafitinib: An ATP-competitive pan-FGFR inhibitor approved for advanced or metastatic urothelial carcinomas with FGFR2 and FGFR3 alterations.[6][7][8]

These therapies, while effective, can be limited by the development of drug resistance, often through gatekeeper mutations in the FGFR kinase domain.[1]

Preclinical Performance Comparison: this compound Derivative vs. Approved FGFR Inhibitors

The following tables summarize the available preclinical data for a representative 5-amino-1H-pyrazole-4-carboxamide derivative (compound 10h) and approved FGFR inhibitors. It is important to note that these data are from different studies and direct head-to-head comparisons in the same experimental setup are not available.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)FGFR2 V564F Mutant (nM)
Compound 10h (pyrazole derivative) 46[1]41[1]99[1]-62[1]
Pemigatinib0.4[9][10]0.5[9][10]1.0[9][10]30[9][10]-
Erdafitinib1.2[11]2.5[11]3.0[11]5.7[11]-

Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
Compound 10h (pyrazole derivative) NCI-H520Lung Cancer19[1]
SNU-16Gastric Cancer59[1]
KATO IIIGastric Cancer73[1]
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide (or other TKI) Inhibitor->FGFR GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis

Caption: Inhibition of the FGFR signaling cascade by TKIs.

Experimental_Workflow Preclinical Evaluation of Kinase Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Analysis Kinase_Assay Biochemical Kinase Assay (IC50 determination) Proliferation_Assay Cell Proliferation Assay (e.g., MTT, WST-1) (IC50 determination) Kinase_Assay->Proliferation_Assay Cell_Culture Cancer Cell Line Culture (e.g., NCI-H520, SNU-16) Cell_Culture->Proliferation_Assay Xenograft Patient-Derived Xenograft (PDX) or Cell Line Xenograft Model Proliferation_Assay->Xenograft Treatment Treatment with Inhibitor vs. Vehicle Control Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Data_Analysis Data Analysis and Efficacy Comparison Tumor_Measurement->Data_Analysis

Caption: General workflow for preclinical inhibitor testing.

Part 2: Targeting the FLT3 Signaling Pathway

Mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[12][13] Several targeted therapies are approved for FLT3-mutated AML.

Current Standard of Care: Approved FLT3 Inhibitors

The standard of care for newly diagnosed FLT3-mutated AML often involves a combination of chemotherapy with an FLT3 inhibitor. For relapsed or refractory cases, monotherapy with a potent FLT3 inhibitor is used.[14] Approved drugs include:

  • Midostaurin: A multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[12][15][16]

  • Gilteritinib: A potent type I FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[17][18]

  • Quizartinib: A highly selective FLT3 inhibitor recently approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy.[13][19]

Preclinical Performance of Pyrazole Derivatives as Potential FLT3 Inhibitors

While the specific compound this compound has been more recently characterized as an FGFR inhibitor, the broader class of pyrazole derivatives has been explored as kinase inhibitors, including for FLT3. For a hypothetical comparison, we can look at the preclinical data for approved FLT3 inhibitors.

Table 3: Preclinical Efficacy of Approved FLT3 Inhibitors

CompoundTargetCell LineEffect
MidostaurinFLT3-ITD, FLT3-TKD, c-KIT, PDGFRMV4-11, Molm14Reduces peripheral and bone marrow blasts.[15] Limited single-agent clinical utility but shows biologic activity.[15]
GilteritinibFLT3 (ITD and TKD), AXLMolm14, MV4-11Potent cytotoxic effects.[20] Effective against mutations conferring resistance to other TKIs.[20]
QuizartinibFLT3-ITD-Specifically targets FLT3 with ITD mutations.[19]

Note: Preclinical data for a specific this compound derivative with potent FLT3 inhibitory activity was not available in the initial search to populate this table for direct comparison.

Signaling Pathway

FLT3_Signaling_Pathway FLT3 Signaling Pathway Inhibition in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD or TKD mutation) STAT5 STAT5 FLT3->STAT5 RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Inhibitor FLT3 Inhibitor (e.g., Gilteritinib) Inhibitor->FLT3 Transcription Gene Transcription STAT5->Transcription RAS_MAPK->Transcription PI3K_AKT->Transcription Proliferation Proliferation Transcription->Proliferation Leukemic Cell Proliferation and Survival

Caption: Inhibition of constitutively active FLT3 signaling.

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, the key methodologies for the presented data are summarized below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Methodology: Recombinant human FGFR or FLT3 kinase domains are incubated with a specific substrate (e.g., a peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA or radiometric assays. The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., MTT or WST-1)
  • Objective: To measure the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines and determine the IC50.

  • Methodology: Cancer cells (e.g., NCI-H520, SNU-16, KATO III, MV4-11) are seeded in 96-well plates and allowed to adhere. The cells are then treated with the inhibitor at a range of concentrations for a specified period (e.g., 72 hours). A reagent (MTT or WST-1) is added, which is converted into a colored formazan product by metabolically active cells. The absorbance of the formazan is measured using a plate reader, which is proportional to the number of viable cells. IC50 values are then calculated.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology: Immunocompromised mice are subcutaneously injected with human cancer cells (cell line-derived xenograft) or implanted with a piece of a patient's tumor (patient-derived xenograft - PDX). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., orally), while the control group receives a vehicle. Tumor volume is measured regularly (e.g., with calipers) over the course of the study. At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target inhibition).

Conclusion

The 5-amino-1H-pyrazole-4-carboxamide derivative 10h demonstrates potent preclinical activity against FGFR1, 2, and 3, and effectively suppresses the proliferation of lung and gastric cancer cell lines.[1] Its efficacy against a known resistance mutation (FGFR2 V564F) is particularly noteworthy.[1] While the in vitro kinase inhibitory potency of compound 10h appears to be less than that of pemigatinib and erdafitinib based on the available data, its strong anti-proliferative effects in specific cell lines at low nanomolar concentrations suggest it is a promising candidate for further development.[1][9][10][11]

For the broader class of pyrazole derivatives, their potential as FLT3 inhibitors warrants further investigation to establish a clear benchmark against the highly effective approved therapies like gilteritinib. Future preclinical studies should aim for direct, head-to-head comparisons of these novel compounds with the standard-of-care inhibitors in identical experimental settings to more accurately gauge their therapeutic potential.

References

Assessing the Kinase Selectivity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to develop targeted therapies with high efficacy and minimal off-target effects. The compound 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide belongs to a class of chemical scaffolds known to interact with the ATP-binding site of various protein kinases. Understanding its selectivity profile is crucial for evaluating its therapeutic potential and guiding further development.

This guide provides a comparative assessment of the kinase selectivity of a representative compound from the 5-amino-1H-pyrazole-4-carboxamide scaffold against a panel of selected kinases. Its inhibitory activity is compared with established broad-spectrum kinase inhibitors: Staurosporine, Sunitinib, and Dasatinib.

Comparative Kinase Inhibition Profile

While a comprehensive kinase panel screening for the exact molecule this compound is not publicly available, data from closely related derivatives provide significant insights into its potential targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative 5-amino-1H-pyrazole-4-carboxamide derivative against key kinases implicated in cancer and inflammatory diseases: Fibroblast Growth Factor Receptor 1 (FGFR1), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Cyclin-Dependent Kinase 2 (CDK2).

It is important to note that the presented data for the 5-amino-1H-pyrazole-4-carboxamide scaffold is based on a representative derivative and serves as an estimation of the potential inhibitory activity of this compound.

Kinase TargetRepresentative 5-Amino-1H-pyrazole-4-carboxamide Derivative IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)
FGFR1 46[1]~88[2]2.8[3]>1000
IRAK4 <50~300[4]Data Not AvailableData Not Available
CDK2 ~350[5]7[4]>10000<1[6]

Disclaimer: The IC50 value for the representative 5-Amino-1H-pyrazole-4-carboxamide derivative against IRAK4 is an approximation based on available literature for similar compounds.[7][8][9] The IC50 values for the alternative inhibitors are compiled from various sources and assay conditions may vary.

Signaling Pathway Context: FGFR Signaling

To visualize the biological context of one of the potential targets of the 5-amino-1H-pyrazole-4-carboxamide scaffold, the following diagram illustrates a simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Aberrant activation of this pathway is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Activates PLCg PLCγ FGFR->PLCg Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->RAF Inhibitor 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the potential point of inhibition.

Experimental Methodologies

The determination of kinase inhibition profiles is paramount for the characterization of small molecule inhibitors. Below is a generalized workflow and a detailed protocol for a typical in vitro biochemical kinase assay.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Assay_Workflow Compound Test Compound (e.g., 5-Amino-1-phenyl-1H- pyrazole-4-carboxamide) AssayPrep Assay Plate Preparation (Compound Titration) Compound->AssayPrep KinasePanel Kinase Panel (e.g., FGFR1, IRAK4, CDK2) KinasePanel->AssayPrep Reaction Kinase Reaction (Kinase, Substrate, ATP) AssayPrep->Reaction Detection Detection (Luminescence/Fluorescence) Reaction->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis Selectivity Selectivity Profile Analysis->Selectivity

Caption: General workflow for determining the kinase selectivity profile of a compound.

Detailed Experimental Protocol: Luminescent Kinase Assay

This protocol outlines a common method for determining the IC50 value of an inhibitor using a luminescence-based kinase assay, such as the Kinase-Glo® assay. This type of assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, IRAK4, CDK2)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test inhibitor (this compound) and control inhibitors

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes or automated liquid handler

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test inhibitor and control inhibitors in 100% DMSO.

    • Perform serial dilutions of the stock solutions in kinase assay buffer to create a concentration gradient (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • To the wells of the microplate, add the serially diluted inhibitor solutions. Include wells with buffer and DMSO only as negative (100% activity) and positive (0% activity) controls, respectively.

    • Add the kinase and its specific substrate to each well. The concentrations of the kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to achieve a sufficient signal window.

  • Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add the reagent to each well of the plate. The reagent will stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • The raw data (Relative Light Units - RLU) is then converted to percent inhibition relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

This guide provides a framework for assessing the kinase selectivity of this compound and its analogs. The provided data and protocols should aid researchers in designing and interpreting experiments to further characterize this and other novel kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In case of inhalation: Move the person to fresh air and ensure they are comfortable for breathing.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Minimization: The first step in responsible chemical management is to minimize waste generation. Only prepare the amount of this compound solution required for your immediate experimental needs.

2. Waste Collection and Segregation:

  • Solid Waste: Collect uncontaminated solid this compound in a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a separate, clearly labeled hazardous waste container.

  • Solutions: Unused or waste solutions containing this compound should be collected in a dedicated, sealed, and properly labeled liquid waste container.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Based on the reactivity of pyrazole compounds, it is prudent to avoid mixing with strong bases.

3. Labeling: All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The date of accumulation

  • The name and contact information of the principal investigator or laboratory supervisor

4. Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the containers are tightly sealed to prevent leaks or spills.

5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide them with a complete and accurate description of the waste.

III. Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unused or Waste This compound is_solid Is the waste solid or contaminated solid material? start->is_solid collect_solid Collect in a labeled hazardous solid waste container. is_solid->collect_solid Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No label_waste Properly label the waste container. collect_solid->label_waste collect_liquid Collect in a labeled hazardous liquid waste container. is_liquid->collect_liquid Yes collect_liquid->label_waste store_waste Store in a designated and secure area. label_waste->store_waste contact_ehs Contact EHS for pickup and disposal. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.